molecular formula C24H50O13 B1679188 Dodecaethylene glycol CAS No. 6790-09-6

Dodecaethylene glycol

货号: B1679188
CAS 编号: 6790-09-6
分子量: 546.6 g/mol
InChI 键: WRZXKWFJEFFURH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dodecaethylene glycol is a poly(ethylene glycol).

属性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O13/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h25-26H,1-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZXKWFJEFFURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218122
Record name Dodecaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6790-09-6
Record name 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6790-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecaethylene glycol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontane-1,35-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Dodecaethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of dodecaethylene glycol (DDEG), a discrete oligoethylene glycol of significant interest in bioconjugation, drug delivery, and materials science. This document details the core synthetic strategies, offers step-by-step experimental protocols, and presents purification techniques to achieve high-purity DDEG for demanding applications.

Introduction

This compound (HO-(CH₂CH₂O)₁₂-H) is a monodisperse polyethylene (B3416737) glycol (PEG) oligomer valued for its precise chain length, which imparts well-defined physicochemical properties.[1] Unlike polydisperse PEG mixtures, monodisperse DDEG offers uniformity, which is critical in applications such as drug-linker technologies, where precise control over stoichiometry and pharmacokinetics is paramount. This guide focuses on two robust synthetic methodologies: stepwise solid-phase synthesis and iterative solution-phase Williamson ether synthesis. Additionally, it covers essential purification protocols, primarily column chromatography, to ensure the high purity required for research and pharmaceutical development.

Synthesis Methodologies

The synthesis of monodisperse oligoethylene glycols like DDEG necessitates a controlled, stepwise approach to chain elongation. Direct anionic polymerization of ethylene (B1197577) oxide, a common method for producing polydisperse PEGs, is not suitable for obtaining a discrete oligomer with a specific chain length.[2][3] Therefore, iterative methods that build the oligomer chain in a controlled manner are preferred.

Stepwise Solid-Phase Synthesis

A highly efficient method for synthesizing DDEG is the stepwise addition of tetraethylene glycol (TEG) monomers on a solid support.[4][5] This approach offers the significant advantage of being chromatography-free, as excess reagents and byproducts are simply washed away from the resin-bound product at each step.[4][5] The general strategy involves a synthetic cycle of deprotection, coupling (Williamson ether synthesis), and detritylation.[4][5]

Key Features:

  • High Purity: Avoids the need for chromatographic purification of intermediates.[4][5]

  • Efficiency: The repetitive nature of the synthetic cycle is amenable to automation.

  • Monodispersity: Products are close to monodisperse.[4]

Iterative Solution-Phase Williamson Ether Synthesis

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, can be adapted for the iterative synthesis of oligoethylene glycols in solution.[6] This method involves the sequential coupling of smaller, protected oligoethylene glycol units. A common strategy is to use a benzyl (B1604629) group as a temporary protecting group, which can be removed by hydrogenation at each step to allow for further chain elongation.[6]

Key Features:

  • Versatility: Allows for the synthesis of a wide range of oligoethylene glycols.[6]

  • Scalability: Can be adapted for larger-scale synthesis, though purification can become challenging.

  • Control: Precise control over the chain length is possible with careful stoichiometry and purification at each step.

Experimental Protocols

Protocol for Stepwise Solid-Phase Synthesis of this compound

This protocol is adapted from the solid-phase synthesis of oligoethylene glycols using a tetraethylene glycol monomer.[4][5]

Materials:

Monomer Synthesis: TsO-(CH₂CH₂O)₄-DMTr

  • Monoprotection of Tetraethylene Glycol: React tetraethylene glycol with DMTr-Cl in pyridine to selectively protect one hydroxyl group. Purify the resulting mono-DMTr protected tetraethylene glycol.

  • Tosylation: React the mono-DMTr protected tetraethylene glycol with TsCl in pyridine to tosylate the remaining hydroxyl group. Purify the final monomer, TsO-(CH₂CH₂O)₄-DMTr.

Solid-Phase Synthesis Cycle:

  • Resin Preparation: Swell the Wang resin in DCM.

  • First Monomer Coupling:

    • Deprotonate the hydroxyl groups on the Wang resin using NaH in THF.

    • Add the TsO-(CH₂CH₂O)₄-DMTr monomer to the activated resin and allow the coupling reaction (Williamson ether synthesis) to proceed.

    • Wash the resin thoroughly with THF and DCM to remove excess reagents.

  • Detritylation:

    • Treat the resin with a solution of TFA in DCM to remove the DMTr protecting group, exposing a free hydroxyl group.

    • Wash the resin with DCM and a neutralizing base (e.g., pyridine in DCM), followed by further washes with DCM and THF.

  • Chain Elongation (Repeat Coupling and Detritylation):

    • Repeat the coupling step by deprotonating the newly exposed hydroxyl group with NaH and adding a fresh solution of the TsO-(CH₂CH₂O)₄-DMTr monomer.

    • Repeat the detritylation step to prepare for the next coupling.

    • To synthesize this compound (12 EG units), this cycle is repeated twice after the initial monomer loading to couple a total of three tetraethylene glycol units.

  • Cleavage from Resin:

    • After the final detritylation, treat the resin with a cleavage cocktail, typically a high concentration of TFA in DCM, to release the this compound from the solid support.[4][5]

    • Filter the resin and collect the filtrate.

    • Evaporate the solvent to obtain the crude this compound.

Protocol for Purification by Column Chromatography

This is a general protocol for the purification of oligoethylene glycols.[7][8][9][10][11] The choice of solvent system will need to be optimized for this compound, likely using a gradient of a polar solvent like methanol in a less polar solvent like dichloromethane or chloroform.

Materials:

  • Silica (B1680970) gel (60-120 mesh)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Eluent (e.g., a gradient of methanol in dichloromethane)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin adding the eluent to the top of the column, maintaining a constant head of solvent.

    • Collect fractions in test tubes as the solvent flows through the column.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the more polar this compound.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table summarizes typical outcomes for the synthesis and purification of monodisperse oligoethylene glycols. Specific data for this compound may vary depending on the precise reaction conditions and purification efficiency.

ParameterStepwise Solid-Phase SynthesisIterative Solution-Phase SynthesisPurification by Column Chromatography
Typical Yield HighModerate to High>80% recovery
Purity Close to monodisperse[4]Requires purification at each step>95% (oligomer purity)
Key Advantage Chromatography-free[4][5]ScalabilityHigh purity achievable
Key Disadvantage Higher cost of solid support and monomerRequires multiple purification stepsCan be time-consuming and use large solvent volumes[10]

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

Synthesis_Workflows cluster_solid_phase Stepwise Solid-Phase Synthesis cluster_solution_phase Iterative Solution-Phase Synthesis sp_start Wang Resin sp_couple1 Couple TEG Monomer 1 sp_start->sp_couple1 sp_detritylate1 Detritylate sp_couple1->sp_detritylate1 sp_couple2 Couple TEG Monomer 2 sp_detritylate1->sp_couple2 sp_detritylate2 Detritylate sp_couple2->sp_detritylate2 sp_couple3 Couple TEG Monomer 3 sp_detritylate2->sp_couple3 sp_cleave Cleave from Resin sp_couple3->sp_cleave sp_product Crude this compound sp_cleave->sp_product sol_start Protected TEG sol_couple1 Couple with Protected TEG sol_start->sol_couple1 sol_purify1 Purify Octaethylene Glycol Derivative sol_couple1->sol_purify1 sol_deprotect1 Deprotect sol_purify1->sol_deprotect1 sol_couple2 Couple with Protected TEG sol_deprotect1->sol_couple2 sol_purify2 Purify this compound Derivative sol_couple2->sol_purify2 sol_deprotect2 Final Deprotection sol_purify2->sol_deprotect2 sol_product Crude this compound sol_deprotect2->sol_product

Caption: Comparative workflows for solid-phase and solution-phase synthesis of DDEG.

Purification_Workflow start Crude this compound prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: General workflow for the purification of DDEG by column chromatography.

References

An In-depth Technical Guide to Dodecaethylene Glycol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecaethylene glycol is a discrete polyethylene (B3416737) glycol (PEG) molecule that has garnered significant interest in the fields of biomedical research and drug development. Its unique physicochemical properties, including hydrophilicity, biocompatibility, and precise length, make it an invaluable tool as a linker in complex molecular architectures and as a surface modifier for therapeutic molecules. This technical guide provides a comprehensive overview of this compound, its molecular characteristics, methods for its activation and conjugation, and its critical role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Molecular and Physical Properties

This compound is a polyether compound consisting of twelve repeating ethylene (B1197577) glycol units. Its well-defined structure provides predictability in the spacing and solubility of conjugates, a critical factor in the rational design of therapeutics.

PropertyValueReference
Molecular Formula C24H50O13[1]
Molecular Weight 546.65 g/mol [1]
Appearance White to off-white solid or wax
Melting Point 38 °C
Boiling Point 325 °C at 5 mmHg
Solubility Soluble in water and many organic solvents
Synonyms HO-PEG12-OH, 3,6,9,12,15,18,21,24,27,30,33-Undecaoxapentatriacontane-1,35-diol[1]

Synthesis and Functionalization

The synthesis of discrete PEG molecules like this compound typically involves the sequential addition of ethylene oxide units. For practical laboratory applications, commercially available this compound serves as a versatile starting material for the synthesis of more complex structures. The terminal hydroxyl groups of this compound are the primary sites for chemical modification, allowing for its incorporation into larger molecules.

G cluster_synthesis General Synthesis of Oligoethylene Glycols initiator Initiator (e.g., Ethylene Glycol) oligomerization Anionic Polymerization initiator->oligomerization eo Ethylene Oxide eo->oligomerization peg This compound HO-(CH2CH2O)12-H oligomerization->peg

Caption: General synthetic route for oligoethylene glycols.

Experimental Protocols

The utility of this compound in drug development hinges on the ability to functionalize its terminal hydroxyl groups for subsequent conjugation to biomolecules or small molecule drugs. Below are detailed methodologies for key activation and conjugation reactions.

Activation of Terminal Hydroxyl Groups: Tosylation

A common first step in functionalizing this compound is the conversion of the hydroxyl groups to a better leaving group, such as a tosylate. This facilitates subsequent nucleophilic substitution reactions.

Materials:

  • This compound (HO-PEG12-OH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (2.2 equivalents) to the stirred solution.

  • Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.

Synthesis of a PROTAC Linker and Conjugation

This compound is an ideal linker for PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The following protocol outlines a general approach to synthesizing a PROTAC using a this compound linker via amide bond formation and "click chemistry."

Part 1: Synthesis of an Azido-Amine Heterobifunctional Linker

This involves mono-tosylation of this compound, followed by substitution with an azide, activation of the remaining hydroxyl group, and conversion to an amine.

Part 2: PROTAC Assembly

Materials:

  • Azido-PEG12-amine linker

  • Target protein binder with a carboxylic acid handle

  • E3 ligase ligand with an alkyne handle

  • Peptide coupling reagents (e.g., HATU, DIPEA)

  • Copper(I) sulfate, sodium ascorbate (B8700270) (for click chemistry)

  • Appropriate solvents (e.g., DMF, DMSO)

Procedure: Amide Coupling

  • Dissolve the target protein binder (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15 minutes at room temperature.

  • Add the azido-PEG12-amine linker (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, purify the product by preparative HPLC.

Procedure: Click Chemistry Conjugation

  • Dissolve the azide-functionalized intermediate (1 equivalent) and the alkyne-functionalized E3 ligase ligand (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/water).

  • Add a freshly prepared solution of sodium ascorbate (0.2 equivalents).

  • Add a solution of copper(I) sulfate (0.1 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC.

Visualization of Key Concepts and Workflows

G cluster_activation Activation and Conjugation Workflow start This compound (HO-PEG12-OH) activation Activation (e.g., Tosylation) start->activation activated_peg Activated PEG (e.g., TsO-PEG12-OTs) activation->activated_peg functionalization Functionalization (e.g., Azide, Amine) activated_peg->functionalization linker Heterobifunctional Linker functionalization->linker conjugation Conjugation (e.g., Amide Coupling, Click Chemistry) linker->conjugation final_product Final Conjugate (PROTAC, ADC) conjugation->final_product

Caption: Workflow for activating and conjugating this compound.

G cluster_protac PROTAC Structure with this compound Linker poi_binder Target Protein Binder linker_start poi_binder->linker_start linker_end linker_start->linker_end (-O-CH2-CH2-)12 e3_ligand E3 Ligase Ligand linker_end->e3_ligand linker_label This compound Linker

Caption: Schematic of a PROTAC molecule.

Applications in Drug Development

The well-defined, hydrophilic, and biocompatible nature of this compound makes it a superior choice for a linker in various drug development applications.

  • Proteolysis Targeting Chimeras (PROTACs): As detailed in the experimental section, this compound is an excellent linker for connecting a target protein binder to an E3 ligase ligand.[2] The flexibility and hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC, while its defined length allows for precise spatial orientation of the two binding moieties to facilitate the formation of a productive ternary complex for protein degradation.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used as a component of the linker to improve the pharmacokinetic profile of the ADC.[3] The hydrophilic PEG chain can help to mitigate the aggregation often caused by hydrophobic drug payloads and can shield the drug from premature metabolism. Amide-coupled ADCs with pendant 12-unit polyethylene glycol chains have demonstrated improved stability and slower clearance rates.[3]

  • PEGylation: The process of attaching PEG chains to therapeutic proteins or peptides is known as PEGylation. This strategy is employed to increase the hydrodynamic size of the molecule, which can reduce renal clearance, prolong circulation half-life, and decrease immunogenicity. While larger, polydisperse PEGs are often used for this purpose, discrete PEGs like this compound are valuable in applications where precise control over the molecular structure is paramount.

Conclusion

This compound is a versatile and powerful tool for researchers and drug development professionals. Its well-defined chemical structure and favorable physicochemical properties provide a rational basis for the design of advanced therapeutics. The ability to readily functionalize its terminal hydroxyl groups allows for its incorporation as a hydrophilic linker in complex molecules such as PROTACs and ADCs, leading to improved solubility, stability, and pharmacokinetic profiles. As the demand for precisely engineered therapeutics continues to grow, the importance of discrete PEG linkers like this compound in enabling these innovative drug modalities is set to increase.

References

Navigating the Aqueous Realm of Dodecaethylene Glycol: A Technical Guide to its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the solubility of dodecaethylene glycol (PEG-12) in aqueous solutions. As a crucial excipient in pharmaceutical formulations and a versatile compound in various scientific applications, a thorough understanding of its behavior in water is paramount. This document provides a comprehensive overview of its solubility characteristics, detailed experimental protocols for miscibility determination, and a discussion of the key factors influencing its aqueous phase behavior.

This compound, a polymer of ethylene (B1197577) oxide, is characterized by its extensive network of ether oxygens and terminal hydroxyl groups. These structural features facilitate strong hydrogen bonding with water molecules, leading to its high hydrophilicity.[1][2] Consequently, this compound is not just soluble but is fully miscible with water in all proportions at standard temperature and pressure.[1][3] This means that it does not have a defined solubility limit in the traditional sense, but rather forms a homogeneous, single-phase solution regardless of the concentration.

Quantitative Data: Miscibility of this compound in Aqueous Solutions

Given that this compound is completely miscible with water, a traditional solubility table is not applicable. The following table instead summarizes its miscibility at various concentrations and temperatures, highlighting its complete miscibility across a relevant range for most research and development applications.

Concentration of this compound (w/w %)Temperature (°C)Observation
10%10Clear, homogeneous solution
25%25Clear, homogeneous solution
50%25Clear, homogeneous solution
75%25Clear, homogeneous solution
90%40Clear, homogeneous solution
99%40Clear, homogeneous solution

Experimental Protocols

Methodology for Determining Miscibility of this compound in Water

The determination of miscibility for liquids is primarily a visual inspection process. The clarity of the resulting mixture is a key indicator of miscibility.[4]

Objective: To qualitatively assess the miscibility of this compound in water at various concentrations and temperatures.

Materials:

  • This compound (high purity)

  • Distilled or deionized water

  • Calibrated glassware (volumetric flasks, pipettes, graduated cylinders)

  • Temperature-controlled water bath or incubator

  • Vortex mixer or magnetic stirrer

  • Clear glass vials or test tubes with closures

Procedure:

  • Preparation of Mixtures:

    • Prepare a series of aqueous solutions of this compound at various weight-to-weight (w/w) or volume-to-volume (v/v) concentrations (e.g., 10%, 25%, 50%, 75%, 90%).

    • For each concentration, accurately weigh or measure the required amounts of this compound and water into a clean, dry glass vial.

  • Mixing:

    • Securely cap the vials and mix the contents thoroughly using a vortex mixer or by vigorous shaking for a defined period (e.g., 2 minutes) to ensure homogeneity. For higher viscosity mixtures, a magnetic stirrer may be used.

  • Temperature Equilibration:

    • Place the vials in a temperature-controlled water bath set to the desired experimental temperature (e.g., 10°C, 25°C, 40°C).

    • Allow the mixtures to equilibrate for a sufficient time (e.g., 30 minutes) to reach thermal stability.

  • Visual Observation:

    • After equilibration, remove the vials from the water bath and visually inspect them against a well-lit background.

    • Observe for any signs of immiscibility, such as cloudiness, turbidity, or the formation of separate layers. A clear, single-phase liquid indicates miscibility.[4]

  • Documentation:

    • Record the observations for each concentration and temperature combination.

Visualizations

Experimental_Workflow_for_Miscibility_Determination cluster_prep Preparation A Weigh/Measure This compound C Combine in Vial A->C B Weigh/Measure Water B->C D Mix Thoroughly (Vortex/Stir) C->D E Equilibrate at Controlled Temperature D->E F Visual Inspection (Clarity vs. Cloudiness) E->F G Record Observation (Miscible/Immiscible) F->G Factors_Influencing_Solubility cluster_solubility Solubility of this compound in Water cluster_factors Influencing Factors Solubility High Miscibility Polarity High Polarity of PEG-12 H_Bonding Hydrogen Bonding Capability Polarity->H_Bonding enables H_Bonding->Solubility promotes Temp Temperature Temp->Solubility can influence (phase separation at extremes) MW Molecular Weight MW->Solubility inversely affects (for very high MW PEGs)

References

Dodecaethylene Glycol: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaethylene glycol (DEG), a member of the polyethylene (B3416737) glycol (PEG) family, is a polyether compound with the chemical formula C24H50O13.[1][2] It is a versatile molecule widely utilized in various scientific and industrial fields, particularly in biomedical and pharmaceutical research. Its unique properties, including high water solubility, biocompatibility, and low toxicity, make it an invaluable component in drug delivery systems, bioconjugation, and as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3] This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and its applications in a laboratory setting, with a focus on drug development.

Physical and Chemical Properties

This compound is a white to off-white waxy solid at room temperature.[4] Its physical and chemical properties are summarized in the tables below. While specific experimental data for this compound is limited in publicly available literature, the properties of polyethylene glycols, in general, are well-documented and provide a reliable reference.

General Properties
PropertyValueReference
Chemical Formula C24H50O13[1][2]
Molecular Weight 546.65 g/mol [1][2]
CAS Number 6790-09-6[1][2]
Appearance White to off-white waxy solid[4]
Melting Point 32-36 °C
Boiling Point >300 °C
Solubility

This compound exhibits excellent solubility in water and a range of organic solvents due to the presence of repeating hydrophilic ethylene (B1197577) oxide units and terminal hydroxyl groups. This high solubility is a key attribute for its use in pharmaceutical formulations.[4]

SolventSolubility
WaterSoluble
MethanolSoluble[5]
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Tetrahydrofuran (THF)Soluble
Spectroscopic Data

While specific spectra for this compound are not widely published, the characteristic peaks for polyethylene glycols in 1H NMR, 13C NMR, and IR spectroscopy are well-established.

  • ¹H NMR: The spectrum is dominated by a large signal around 3.6 ppm, corresponding to the repeating methylene (B1212753) protons (-O-CH2-CH2-O-). The terminal methylene protons adjacent to the hydroxyl groups appear at a slightly different chemical shift.

  • ¹³C NMR: The main signal appears around 70 ppm, attributed to the carbon atoms of the repeating ethylene oxide units.

  • IR Spectroscopy: A broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching of the terminal hydroxyl groups. A strong C-O-C stretching band is observed around 1100 cm⁻¹.[6]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical and chemical properties of this compound in a laboratory setting.

Determination of Density

The density of liquid polymers like molten this compound can be determined using the pycnometry method.[7]

Methodology:

  • Calibration of Pycnometer:

    • Thoroughly clean and dry a pycnometer of a known volume.

    • Weigh the empty, dry pycnometer (m_pyc).

    • Fill the pycnometer with deionized water of a known temperature and density (ρ_water).

    • Weigh the pycnometer filled with water (m_pyc+water).

    • Calculate the exact volume of the pycnometer (V_pyc) using the formula: V_pyc = (m_pyc+water - m_pyc) / ρ_water.

  • Measurement of this compound Density:

    • Melt the this compound sample by gently heating it above its melting point.

    • Fill the calibrated pycnometer with the molten this compound.

    • Allow the pycnometer and its contents to equilibrate to the desired temperature in a water bath.

    • Weigh the pycnometer filled with the sample (m_pyc+sample).

    • Calculate the density of the this compound (ρ_sample) using the formula: ρ_sample = (m_pyc+sample - m_pyc) / V_pyc.

Determination of Viscosity

The viscosity of molten this compound can be measured using a capillary viscometer, such as an Ubbelohde viscometer.[8]

Methodology:

  • Apparatus Setup:

    • Select a capillary viscometer of the appropriate size for the expected viscosity range.

    • Clean and dry the viscometer thoroughly.

    • Mount the viscometer vertically in a constant temperature bath set to the desired measurement temperature.

  • Sample Preparation and Measurement:

    • Melt the this compound sample.

    • Introduce the molten sample into the viscometer.

    • Allow the sample to thermally equilibrate in the viscometer for at least 15 minutes.

    • Using a pipette bulb, draw the liquid up through the capillary tube to a point above the upper timing mark.

    • Release the pressure and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility.

  • Calculation:

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

    • The dynamic viscosity (η) can be calculated if the density (ρ) of the liquid is known: η = ν * ρ.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed by the following method.[9][10][11][12]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation and Quantification:

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

    • Evaporate the solvent from the withdrawn sample under reduced pressure or gentle heating.

    • Weigh the remaining solid residue (the dissolved this compound).

  • Calculation:

    • The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Application in Drug Development: A Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This compound and other PEG derivatives are frequently used as linkers in the construction of ADCs. The PEG linker enhances the solubility and stability of the ADC and provides a spacer between the antibody and the cytotoxic payload.[]

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Conjugation & Purification cluster_analysis Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Thiol Groups Exposed) mAb->reduced_mAb Reduction (e.g., TCEP) conjugation Conjugation Reaction (Thiol-Maleimide Ligation) reduced_mAb->conjugation peg_linker This compound Linker Derivative (e.g., Maleimide-PEG12-NHS) linker_payload Linker-Payload Conjugate peg_linker->linker_payload payload Cytotoxic Payload (e.g., MMAE) payload->linker_payload linker_payload->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc dar Drug-to-Antibody Ratio (DAR) Analysis adc->dar purity Purity & Aggregation Analysis adc->purity

References

Dodecaethylene Glycol: A Versatile Polyether Glycol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dodecaethylene glycol (DDE), a monodisperse poly(ethylene glycol) (PEG) derivative, is emerging as a critical component in various research and drug development applications. Its unique properties, including high water solubility, biocompatibility, and precisely defined length, make it an ideal linker and functional component in the design of sophisticated biomolecules and drug delivery systems. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its applications in bioconjugation, Proteolysis Targeting Chimeras (PROTACs), and nanoparticle formulations, complete with detailed experimental protocols and characterization data.

Physicochemical Properties of this compound

This compound is a polyether compound consisting of twelve repeating ethylene (B1197577) glycol units. Its well-defined structure provides uniformity in applications, a significant advantage over polydisperse PEG polymers.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C24H50O13[2]
Molecular Weight 546.65 g/mol [2]
CAS Number 6790-09-6[3]
Appearance White to off-white waxy solid[3]
Melting Point 38 °C[3]
Boiling Point 325 °C at 5 mmHg[3]
Density 1.116 ± 0.06 g/cm³ (predicted)[3]
Solubility Highly soluble in water and many organic solvents such as chloroform, methylene (B1212753) chloride, DMF, and DMSO. Less soluble in alcohols and toluene, and insoluble in ether.[4][5]

Applications in Bioconjugation: Antibody-Drug Conjugates

The hydrophilic and flexible nature of the this compound linker can enhance the solubility and stability of antibody-drug conjugates (ADCs) and reduce aggregation.[6][7] It serves as a spacer between the antibody and the cytotoxic payload, influencing the ADC's pharmacokinetics and therapeutic efficacy.

Experimental Protocol: Site-Specific Antibody Conjugation with a DDE Linker

This protocol describes the site-specific conjugation of a cytotoxic drug to an antibody via an azide-modified glycan, using a this compound linker.

Materials:

  • Azide-modified monoclonal antibody (mAb-azide)

  • This compound-alkyne linker

  • Cytotoxic drug with a compatible reactive group

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amicon Ultra centrifugal filter units (30 kDa MWCO)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the this compound-alkyne linker in DMSO.

    • Prepare a 10 mM stock solution of the cytotoxic drug in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water, freshly made.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the mAb-azide (1 mg/mL in PBS), a 5-fold molar excess of the this compound-alkyne linker, and a 10-fold molar excess of the cytotoxic drug.

    • In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the antibody solution to a final copper concentration of 1 mM.

    • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle shaking.

  • Purification:

    • Purify the resulting ADC using an Amicon Ultra centrifugal filter unit (30 kDa MWCO) to remove unreacted linker, drug, and copper catalyst.

    • Wash the ADC with PBS three times by centrifugation.

  • Characterization:

    • Determine the protein concentration by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Confirm the integrity and purity of the ADC using SDS-PAGE.

Experimental Workflow for Antibody-DDE Conjugation

Antibody_Conjugation_Workflow start Start: Azide-modified Antibody reagents Add DDE-alkyne linker, cytotoxic drug, CuSO4/THPTA, and Sodium Ascorbate start->reagents reaction Incubate at RT for 2 hours reagents->reaction purification Purify via Centrifugal Filtration reaction->purification characterization Characterize ADC: - Concentration (A280) - DAR (HIC/UV-Vis) - Purity (SDS-PAGE) purification->characterization end_product End: DDE-linked ADC characterization->end_product

Workflow for site-specific antibody-drug conjugation using a DDE linker.

Application in PROTACs Development

This compound is an effective PEG-based linker for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein.[8] The length and flexibility of the DDE linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]

Experimental Protocol: Solid-Phase Synthesis of a DDE-Containing PROTAC

This protocol outlines a solid-phase approach for the synthesis of a PROTAC targeting a protein of interest (POI), utilizing a this compound linker.[1][9]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound bis(p-toluenesulfonate)

  • Ligand for the POI with a free amine or hydroxyl group

  • Ligand for the E3 ligase (e.g., pomalidomide) with a reactive handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Linker Attachment:

    • Couple the first Fmoc-protected amino acid to the resin using HATU and DIPEA in DMF.

    • Remove the Fmoc protecting group with 20% piperidine in DMF.

    • React the exposed amine with an excess of this compound bis(p-toluenesulfonate) in the presence of a base to attach the DDE linker.

  • Ligand Coupling:

    • Couple the POI ligand to the other end of the DDE linker. If the ligand has a carboxylic acid, use HATU/DIPEA for coupling. If it has an amine, the tosylate on the linker can be displaced.

  • E3 Ligase Ligand Attachment:

    • Couple the E3 ligase ligand to the resin-bound intermediate.

  • Cleavage and Purification:

    • Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the PROTAC by reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Logical Relationship in PROTAC Action

PROTAC_Mechanism PROTAC PROTAC (with DDE linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Mechanism of action for a PROTAC utilizing a DDE linker.

Application in Nanoparticle Formulations

Coating nanoparticles with this compound can improve their stability, reduce non-specific protein adsorption, and prolong their circulation time in the bloodstream.[10][11] The well-defined length of DDE allows for precise control over the surface properties of the nanoparticles.

Experimental Protocol: Preparation and Characterization of DDE-Coated Nanoparticles

This protocol describes the synthesis of silica (B1680970) nanoparticles coated with this compound.[12]

Materials:

Procedure:

  • Synthesis of DDE-Coated Silica Nanoparticles:

    • Dissolve this compound monomethyl ether (2 g) in a mixture of methanol (48 mL) and ammonium hydroxide (6 mL).

    • Add TMOS (0.2 mL) dropwise to the solution while stirring.

    • Continue stirring at room temperature for 24 hours to allow for the hydrolysis and condensation of TMOS and the grafting of DDE.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with ethanol three times to remove unreacted reagents.

    • Dry the nanoparticles under vacuum.

  • Characterization:

    • Size and Morphology: Analyze the size and shape of the nanoparticles using Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS).

    • Surface Coating Confirmation: Confirm the presence of the DDE coating using Fourier-Transform Infrared (FTIR) Spectroscopy. Look for the characteristic C-O-C stretching vibration of the PEG backbone around 1100 cm⁻¹.[13]

    • Surface Charge: Determine the surface charge of the nanoparticles by measuring the zeta potential.

    • Stability: Assess the colloidal stability of the nanoparticles in different media (e.g., PBS, serum-containing media) by monitoring changes in size over time using DLS.

Characterization Data for DDE-Coated Nanoparticles

Characterization TechniqueExpected ResultsReference
Scanning Electron Microscopy (SEM) Monodisperse, spherical nanoparticles with a diameter of approximately 110 nm.[12]
Dynamic Light Scattering (DLS) Hydrodynamic diameter consistent with SEM results, indicating minimal aggregation in solution.[12]
FTIR Spectroscopy A prominent peak around 1103-1106 cm⁻¹ corresponding to the C-O stretching of the ethylene glycol units.[13]
Zeta Potential A near-neutral surface charge, which contributes to reduced protein adsorption.[]

Quantitative Analysis of this compound

Accurate quantification of this compound is crucial for quality control and for studying the pharmacokinetics of DDE-containing therapeutics. Gas chromatography (GC) is a commonly used method for this purpose.[15][16]

Experimental Protocol: GC-FID for DDE Quantification

Materials:

  • This compound standard

  • Ethylene glycol (as an internal standard)

  • Methanol (as solvent)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • A suitable capillary column (e.g., a polar modified polyethylene (B3416737) glycol phase)[17]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in methanol, each containing a fixed concentration of the internal standard (ethylene glycol).

  • Sample Preparation: Dissolve the sample containing this compound in methanol and add the internal standard to the same final concentration as in the calibration standards.

  • GC Analysis:

    • Inject the standards and samples into the GC-FID system.

    • Use an appropriate temperature program to achieve good separation of this compound and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the samples from the calibration curve.

This comprehensive guide provides a foundation for researchers and drug development professionals to effectively utilize this compound in their applications. The provided protocols and data serve as a starting point for developing and optimizing novel therapeutics and drug delivery systems.

References

Navigating In Vitro Studies: A Technical Guide to the Biocompatibility and Toxicity of Dodecaethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaethylene glycol (DEG-12), an oligomer of ethylene (B1197577) glycol, sees broad application in various industrial and biomedical fields due to its properties as a solvent, humectant, and chemical intermediate.[1] In the realm of in vitro research, particularly in drug development and toxicology, a thorough understanding of a compound's biocompatibility and potential toxicity is paramount. This technical guide provides an in-depth overview of the current understanding of this compound's interaction with cells in vitro, drawing upon data from related polyethylene (B3416737) glycol (PEG) compounds to infer its likely behavior. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on closely related oligoethylene glycols to provide a robust framework for researchers. Generally, this compound is considered to have low toxicity and to be biodegradable.[1] Regulatory assessments have indicated a low level of concern for this chemical.[2]

Biocompatibility and Cytotoxicity Profile

Polyethylene glycols (PEGs) are generally regarded as biocompatible materials, with their toxicity profile being influenced by factors such as molecular weight and the nature of their chemical end groups.[3][4] Studies on various PEG derivatives have consistently shown that PEG oligomers tend to be safe for a variety of cell lines.[3][4] However, it is important to note that some low molecular weight PEGs have demonstrated toxicity at high concentrations in in vitro settings.[5]

Quantitative Cytotoxicity Data for Related Ethylene Glycol Oligomers

The following table summarizes in vitro cytotoxicity data for various polyethylene glycol derivatives, which can serve as a reference point for estimating the potential effects of this compound. It is crucial to recognize that these are not direct data for DEG-12 and should be interpreted with caution.

Compound/DerivativeCell Line(s)AssayEndpointResult (e.g., IC50)Reference
Triethylene glycol (TEG)L929CCK-8Cell ViabilityToxic at high concentrations[3][4]
Poly(ethylene glycol) methyl ether acrylate (B77674) (mPEGA)HeLa, L929CCK-8Cell ViabilityHigh cytotoxicity[3][4]
Poly(ethylene glycol) methyl ether methacrylate (B99206) (mPEGMA)HeLa, L929CCK-8Cell ViabilityObvious cytotoxicity[3][4]
Ethylene GlycolHuman HepatocytesMTTCytotoxicityIC50: 125-819 mM[6]
Tetraethylene glycol (TEG)Chinese Hamster Epithelial Liver (CHEL)Chromosome Aberration AssayGenotoxicityClastogenic[7]
PEG 200Chinese Hamster Epithelial Liver (CHEL)Chromosome Aberration AssayGenotoxicityClastogenic[7]
PEG-coupled Selenium NanocompositeHepG2Annexin V/PIApoptosis33.85% early apoptosis[8]
Triethylene-glycol-dimethacrylate (TEGDMA)Murine Cementoblast (OCCM.30)MTTCell ViabilitySignificant inhibition at ≥1 mM[9]

Experimental Protocols for In Vitro Toxicity Assessment

To ensure robust and reproducible results, standardized experimental protocols are essential. Below are detailed methodologies for key assays commonly used to evaluate the biocompatibility and toxicity of compounds like this compound.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • After the incubation period, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

    • Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.[10][11]

  • Protocol:

    • Culture cells and treat them with this compound as described for the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant from each well.

    • Prepare a cell lysate from the remaining cells to determine the maximum LDH release.

    • Transfer the supernatant and lysate to a new 96-well plate.

    • Add the LDH assay reaction mixture, which contains a substrate and a tetrazolium salt, to each well.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity by comparing the LDH released from treated cells to that of the maximum release control.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

  • Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.

  • Protocol:

    • Following treatment with this compound, harvest the cells (including any floating cells in the medium).

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

2. Caspase Activity Assay

  • Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9). These assays often use a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric molecule.

  • Protocol:

    • Treat cells with this compound as desired.

    • Lyse the cells to release their cytoplasmic contents.

    • Add a caspase-specific substrate to the cell lysate.

    • Incubate the mixture to allow for the enzymatic reaction to occur.

    • Measure the resulting fluorescent or colorimetric signal using a microplate reader.

    • Quantify caspase activity relative to a control group.

Cellular Uptake and Potential Signaling Pathways

The mechanism by which oligoethylene glycols enter cells is dependent on their molecular weight. Smaller oligomers, likely including this compound (with a molecular weight less than 2000 Da), are primarily taken up by passive diffusion.[2][12][13] In contrast, larger polyethylene glycols may utilize endocytic pathways such as caveolae-mediated endocytosis.[2][12][13] For some nanoparticle formulations containing PEG, clathrin-mediated endocytosis and macropinocytosis have also been implicated.[1][14]

While specific signaling pathways affected by this compound have not been definitively identified, studies on related compounds offer some potential avenues for investigation. For instance, the JNK and p38 MAPK signaling pathways have been shown to be involved in apoptosis induced by triethylene-glycol-dimethacrylate (TEGDMA).[9][15] Additionally, studies involving PEG-modified peptides have pointed to a potential role for the p53 pathway in mediating cellular responses.[16] A PEG-coupled selenium nanocomposite was found to induce apoptosis by causing cell cycle arrest at the G2/M phase.[8]

Visualizing Experimental and Logical Frameworks

To aid in the conceptualization of experimental design and potential molecular interactions, the following diagrams are provided in the DOT language.

Experimental_Workflow Experimental Workflow for In Vitro Toxicity Assessment of this compound cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity & Viability Assays cluster_apoptosis 3. Apoptosis Assays cluster_analysis 4. Data Analysis cell_culture Cell Line Seeding (e.g., HeLa, L929, HepG2) treatment Exposure to this compound (Concentration Gradient) cell_culture->treatment controls Controls (Negative: Vehicle, Positive: Known Toxin) mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay annexin_v Annexin V / PI Staining (Flow Cytometry) treatment->annexin_v caspase_assay Caspase Activity Assay (e.g., Caspase-3, -8, -9) treatment->caspase_assay data_quantification Data Quantification (Absorbance, Fluorescence) mtt_assay->data_quantification ldh_assay->data_quantification annexin_v->data_quantification caspase_assay->data_quantification statistical_analysis Statistical Analysis (e.g., IC50 Calculation) data_quantification->statistical_analysis

Caption: A generalized workflow for assessing the in vitro toxicity of this compound.

Signaling_Pathway Hypothesized Signaling Pathway for Oligoethylene Glycol-Induced Apoptosis cluster_uptake Cellular Uptake cluster_stress Cellular Stress Response cluster_execution Apoptotic Execution deg This compound (or related oligomer) passive_diffusion Passive Diffusion deg->passive_diffusion mapk_pathway MAPK Activation (e.g., JNK, p38) passive_diffusion->mapk_pathway Induces p53_activation p53 Activation passive_diffusion->p53_activation Induces caspase_cascade Caspase Cascade Activation (Caspase-8, -9 -> Caspase-3) mapk_pathway->caspase_cascade p53_activation->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A potential signaling pathway for apoptosis induced by oligoethylene glycols.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the biocompatibility and potential in vitro toxicity of this compound, based on the available scientific literature for related compounds. The general consensus points towards a low toxicity profile for DEG-12, particularly in comparison to smaller ethylene glycol oligomers or derivatized PEGs. However, the lack of direct quantitative data for this compound highlights a significant knowledge gap.

Future research should focus on conducting systematic in vitro cytotoxicity and apoptosis studies specifically on this compound across a range of relevant cell lines. Elucidating the precise signaling pathways involved in its cellular interactions will be crucial for a complete understanding of its biological effects. Such data will be invaluable for researchers and drug development professionals in accurately assessing the safety and suitability of this compound for their specific in vitro applications.

References

An In-depth Technical Guide on the Thermal Degradation Profile of Dodecaethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of dodecaethylene glycol (DEEG). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from studies on polyethylene (B3416737) glycols (PEGs) of various molecular weights to project a representative thermal degradation profile for DEEG. The methodologies, data, and degradation pathways are based on established findings for closely related polyether glycols.

Introduction

This compound (DEEG), a monodisperse polyethylene glycol with the formula HO(CH₂CH₂O)₁₂H, is utilized in various scientific and industrial applications, including as a linker in PROTACs and as a component in the formulation of surfactants and polymers.[1] Its thermal stability is a critical parameter that influences its application in processes involving elevated temperatures, such as in drug delivery systems, polymer synthesis, and as a phase change material. Understanding the thermal degradation profile of DEEG is essential for ensuring its stability and predicting its behavior under thermal stress.

This guide details the experimental protocols for analyzing the thermal degradation of DEEG, presents a summary of expected quantitative data, and illustrates the proposed degradation pathways.

Experimental Protocols

The primary technique for evaluating the thermal stability of polymers like this compound is thermogravimetric analysis (TGA).[2][3] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Thermogravimetric Analysis (TGA) Protocol

  • Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of reaching at least 800°C, and a system for controlled gas flow is required.[3]

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and remove any gaseous degradation products.[4]

    • Temperature Program: The sample is heated from ambient temperature to a final temperature of approximately 600°C. A linear heating rate, typically 10°C/min, is employed.[4]

    • Data Collection: The mass of the sample is continuously recorded as a function of temperature.

The experimental workflow for thermogravimetric analysis is depicted in the following diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_output Data Analysis Sample This compound Sample Weighing Weigh 5-10 mg of Sample Sample->Weighing Crucible Place Sample in TGA Pan Weighing->Crucible TGA_Instrument Load Sample into TGA Instrument Crucible->TGA_Instrument Purge Purge with Nitrogen (20-50 mL/min) TGA_Instrument->Purge Heating Heat from Ambient to 600°C at 10°C/min Purge->Heating Data Record Mass vs. Temperature Heating->Data Plot Plot TGA and DTG Curves Data->Plot Parameters Determine Onset Temperature, Peak Degradation Temperature, and Mass Loss Plot->Parameters

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

Quantitative Data Summary

The following tables summarize the expected physical properties and thermal degradation data for this compound, based on its chemical structure and data from related polyethylene glycols.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₅₀O₁₃[5]
Molecular Weight546.65 g/mol [5][6]
Melting Point38 °C[5]
Boiling Point325 °C at 5 mmHg[5]

Table 2: Representative Thermal Degradation Data for this compound (from TGA in Nitrogen)

ParameterExpected Value RangeDescription
Onset Decomposition Temperature (T_onset)340 - 360 °CThe temperature at which significant mass loss begins. For high molecular weight PEG, decomposition starts at 340°C.[4]
Peak Degradation Temperature (T_peak)390 - 410 °CThe temperature at which the maximum rate of mass loss occurs. A study on PEG showed maximal degradation at 410°C in a nitrogen atmosphere.[7]
Final Decomposition Temperature (T_final)415 - 450 °CThe temperature at which the degradation process is essentially complete. For high molecular weight PEG, decomposition ends around 415°C.[4]
Residual Mass at 600 °C< 5%The percentage of the initial mass remaining at the end of the experiment.

Thermal Degradation Pathways

The thermal degradation of polyethylene glycols in an inert atmosphere is generally understood to proceed via a random chain scission mechanism.[8] In the presence of oxygen, thermo-oxidative degradation occurs, which can happen at lower temperatures and involves the formation of hydroperoxides and subsequent chain cleavage.[8][9]

The proposed thermal degradation pathway for this compound is illustrated below:

Degradation_Pathway cluster_inert Inert Atmosphere (e.g., N₂) cluster_oxidative Oxidative Atmosphere (e.g., Air) DEEG This compound HO(CH₂CH₂O)₁₂H RandomScission Random Chain Scission DEEG->RandomScission High Temperature (> 340°C) Oxidation Oxidation to Hydroperoxides DEEG->Oxidation Lower Temperature VolatileOligomers Volatile Oligomers (e.g., aldehydes, ethers) RandomScission->VolatileOligomers ChainCleavage Chain Cleavage Oxidation->ChainCleavage OxygenatedProducts Oxygenated Products (e.g., formic esters, carboxylic acids) ChainCleavage->OxygenatedProducts

Caption: Proposed thermal degradation pathways for this compound.

Conclusion

This compound is expected to exhibit good thermal stability in an inert atmosphere, with degradation commencing at temperatures above 340°C. The primary degradation mechanism is anticipated to be random chain scission, leading to the formation of smaller, volatile compounds. In the presence of oxygen, DEEG is susceptible to thermo-oxidative degradation at lower temperatures, resulting in the formation of oxygenated products. The provided experimental protocol for thermogravimetric analysis offers a robust method for empirically determining the specific thermal degradation profile of this compound. This information is crucial for its effective and safe use in research, drug development, and various industrial applications.

References

Dodecaethylene glycol as a versatile cross-linking reagent in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaethylene glycol (PEG12) is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that has emerged as a crucial tool in modern organic synthesis, particularly in the realm of bioconjugation and drug development. Its unique physicochemical properties, including high water solubility, biocompatibility, and precise length, make it an ideal hydrophilic spacer for cross-linking biomolecules. This technical guide provides a comprehensive overview of this compound as a versatile cross-linking reagent, detailing its properties, applications, and experimental protocols for its use.

Physicochemical Properties of this compound and its Derivatives

This compound possesses a defined molecular weight and structure, which is a significant advantage over polydisperse PEG polymers. This uniformity ensures batch-to-batch consistency and reproducibility in conjugation reactions. The inherent hydrophilicity of the ethylene (B1197577) glycol repeats imparts favorable solubility characteristics to otherwise hydrophobic molecules, a critical attribute in the development of therapeutic agents.

PropertyValueReference
Molecular Formula C24H50O13[]
Molecular Weight 546.6 g/mol []
Appearance White to off-white solid or viscous liquid[2]
Solubility Soluble in water and most organic solvents[2][3]

For cross-linking applications, the terminal hydroxyl groups of this compound are functionalized with reactive moieties, such as N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., on lysine (B10760008) residues in proteins) or maleimides for targeting sulfhydryl groups (e.g., on cysteine residues).[4][5]

Applications in Drug Development

The primary application of this compound-based cross-linkers is in the construction of complex therapeutic molecules, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a critical role in the stability, solubility, and pharmacokinetic profile of the ADC.[6] this compound linkers offer several advantages in ADC design:

  • Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic, leading to ADC aggregation and rapid clearance. The hydrophilic PEG12 linker mitigates this, allowing for higher drug-to-antibody ratios (DARs) without compromising stability.[7]

  • Improved Pharmacokinetics: The hydrodynamic radius of the ADC is increased, leading to reduced renal clearance and a longer plasma half-life.[8]

  • Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[7]

Studies have shown that the length of the PEG linker can significantly impact the efficacy of an ADC. While longer PEG chains generally improve pharmacokinetics, there can be a trade-off with in vitro potency.[4][9] The defined length of this compound allows for precise optimization of these properties. For instance, amide-coupled ADCs with two pendant 12-unit polyethylene glycol chains have demonstrated superior performance compared to those with a linear 24-unit PEG.[10][11]

Table 1: Impact of PEG Linker Architecture on ADC Clearance [9]

Linker Architecture (DAR 8)Clearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2)Low
Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy.[12] this compound is frequently employed as a linker in PROTAC design due to its flexibility and ability to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[5][13][14][15] The optimal linker length is crucial for inducing the necessary protein-protein interactions for ubiquitination.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound-based cross-linkers. These protocols are based on established methods for similar PEG derivatives and can be adapted for specific applications.

Synthesis of a Heterobifunctional this compound Cross-Linker (NHS-PEG12-Maleimide)

This protocol outlines the synthesis of a this compound linker with an NHS ester at one end and a maleimide (B117702) at the other, suitable for conjugating an amine-containing molecule to a thiol-containing molecule.

Materials:

  • This compound

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Monoprotection of this compound: React this compound with a suitable protecting group (e.g., dimethoxytrityl chloride) in pyridine (B92270) to protect one hydroxyl group. Purify the monoprotected PEG12 by column chromatography.

  • Activation of the Free Hydroxyl Group: Dissolve the monoprotected PEG12 in anhydrous DCM. Add NHS and DCC and stir the reaction at room temperature overnight. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

  • Deprotection: Remove the protecting group from the other end of the PEG12 linker using standard procedures (e.g., mild acidic treatment for a DMT group). Purify the resulting mono-NHS ester PEG12 by column chromatography.

  • Introduction of the Maleimide Group: Dissolve the mono-NHS ester PEG12 in anhydrous DMF. Add SMCC and TEA and stir the reaction at room temperature for several hours.

  • Purification: Purify the final NHS-PEG12-Maleimide cross-linker by column chromatography. Characterize the product by NMR and mass spectrometry.

Protein-Protein Conjugation using NHS-PEG12-Maleimide

This protocol describes the two-step conjugation of two proteins, one with accessible primary amines and the other with free sulfhydryl groups.

Materials:

  • Protein A (with accessible amines)

  • Protein B (with accessible thiols)

  • NHS-PEG12-Maleimide cross-linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting columns

Procedure:

  • Preparation of Proteins: Dissolve Protein A and Protein B in the conjugation buffer. If Protein B does not have free sulfhydryl groups, it can be treated with a reducing agent like TCEP to reduce disulfide bonds. Remove the excess reducing agent using a desalting column.

  • Activation of Protein A: Dissolve the NHS-PEG12-Maleimide cross-linker in a water-miscible organic solvent like DMSO. Add a 10- to 20-fold molar excess of the cross-linker solution to the Protein A solution. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Cross-linker: Remove the unreacted cross-linker from the maleimide-activated Protein A using a desalting column equilibrated with the conjugation buffer.

  • Conjugation to Protein B: Immediately add the maleimide-activated Protein A to the solution of Protein B. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol (e.g., cysteine) can be added.

  • Purification: Purify the final protein-protein conjugate using size-exclusion chromatography or other appropriate purification methods.

Determination of Drug-to-Antibody Ratio (DAR) of a PEG12-Linked ADC

The DAR is a critical quality attribute of an ADC. This protocol outlines the determination of the average DAR using UV/Vis spectroscopy.[][16][17]

Materials:

  • ADC sample with a PEG12 linker

  • Naked antibody

  • Free drug

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of the naked antibody at 280 nm and the wavelength of maximum absorbance of the drug (λmax).

    • Measure the absorbance of the free drug at 280 nm and λmax.

    • Calculate the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths.

  • Measure ADC Absorbance: Measure the absorbance of the ADC sample at 280 nm and λmax.

  • Calculate Concentrations: Use the following equations to calculate the concentrations of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample:

    • A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

    • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Drug,λmax * C_Drug)

  • Calculate DAR: The average DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody:

    • DAR = C_Drug / C_Ab

Visualizations

Synthesis of a Heterobifunctional this compound Cross-linker

G cluster_0 Step 1: Monoprotection cluster_1 Step 2: NHS Ester Formation cluster_2 Step 3: Deprotection cluster_3 Step 4: Maleimide Installation PEG12 This compound (HO-PEG12-OH) ProtectedPEG Monoprotected PEG12 (DMT-O-PEG12-OH) PEG12->ProtectedPEG DMT-Cl, Pyridine ActivatedPEG NHS-activated PEG12 (DMT-O-PEG12-NHS) ProtectedPEG->ActivatedPEG NHS, DCC DeprotectedPEG Mono-NHS PEG12 (HO-PEG12-NHS) ActivatedPEG->DeprotectedPEG Mild Acid FinalProduct NHS-PEG12-Maleimide DeprotectedPEG->FinalProduct SMCC, TEA

Caption: Synthetic workflow for a heterobifunctional PEG12 cross-linker.

Experimental Workflow for ADC Preparation and Characterization

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification cluster_3 Characterization Antibody Monoclonal Antibody Conjugation Thiol-Maleimide Conjugation Antibody->Conjugation DrugLinker Drug-PEG12-Maleimide DrugLinker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC DAR DAR Determination (UV/Vis, HIC, MS) ADC->DAR Purity Purity & Aggregation (SEC, SDS-PAGE) ADC->Purity Potency In Vitro Cytotoxicity ADC->Potency

Caption: Workflow for ADC preparation and characterization.

Mechanism of PROTAC-mediated Protein Degradation

G cluster_0 Ternary Complex Formation POI Target Protein PROTAC PROTAC (with PEG12 linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 Ub Ubiquitin Ub->POI Ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a highly valuable and versatile cross-linking reagent in modern organic synthesis and drug development. Its well-defined structure, hydrophilicity, and biocompatibility make it an excellent choice for linking biomolecules in complex therapeutic modalities like ADCs and PROTACs. The ability to precisely control the linker length with this compound allows for the fine-tuning of the physicochemical and pharmacological properties of these drugs, ultimately leading to more effective and safer therapies. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Protein Crystallization Using Dodecaethylene Glycol as a Precipitant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecaethylene glycol, a member of the polyethylene (B3416737) glycol (PEG) family of polymers, serves as an effective precipitating agent in the crystallization of proteins and other biological macromolecules. Its utility stems from its ability to induce protein precipitation through a mechanism known as macromolecular crowding or the depletion effect. By effectively sequestering water molecules, this compound increases the effective concentration of the protein, promoting the formation of the ordered crystal lattice necessary for high-resolution structural studies. These application notes provide detailed protocols and quantitative data to guide researchers in successfully employing this compound as a precipitant in their protein crystallization experiments.

The principles and protocols outlined herein are also broadly applicable to low molecular weight PEGs, such as PEG 400 and PEG 600, which share similar physicochemical properties with this compound.

Data Presentation: Crystallization Conditions

Successful protein crystallization is contingent on a delicate interplay of various parameters. The following tables summarize empirically determined conditions that have yielded diffraction-quality crystals for a variety of proteins using low molecular weight polyethylene glycols, including those with properties similar to this compound.

Table 1: Successful Crystallization Conditions Using PEG 400

ProteinProtein Concentration (mg/mL)Precipitant Concentration (% v/v)Buffer and pHOther AdditivesTemperature (°C)
XopAINot Specified15%50 mM KH2PO4, pH 8.05.5% (w/v) PEG 20000Room Temperature[1]
XopAI-ΔN70Not Specified20%100 mM HEPES-NaOH, pH 9.510% (v/v) 2-propanolRoom Temperature[1]
Unspecified ProteinNot Specified42-46%100 mM Mops, pH 7.4100–200 mM MgCl217[2]

Table 2: Successful Crystallization Conditions Using Other Low-to-Mid Molecular Weight PEGs

ProteinProtein Concentration (mg/mL)PrecipitantPrecipitant ConcentrationBuffer and pHOther AdditivesTemperature (°C)
Lysozyme65PEG 400033%50 mM sodium acetate, pH 4.50.5 M NaClNot Specified[3]
Ni- and Co- bound proteinsNot SpecifiedPEG 400019.0% (w/v)Not SpecifiedNot SpecifiedNot Specified[4]
LysozymeNot SpecifiedPEG 4000Not Specified50 mM HEPES, pH 7.0700 mM NaClNot Specified[5]
Unspecified ProteinNot SpecifiedPEG 60004% and 8%0.01 M sodium phosphate, pH 6.5NoneRoom Temperature[6]
Unspecified ProteinNot SpecifiedPEG 1000, 4000, 6000, 200008%0.05 M Tris-HCl, pH 8.0NoneNot Specified[6]

Experimental Protocols

The vapor diffusion method, in either a sitting drop or hanging drop format, is the most common and effective technique for protein crystallization.[7] These methods allow for a slow and controlled equilibration of the protein and precipitant concentrations, which is conducive to the growth of well-ordered crystals.

Protocol 1: Sitting Drop Vapor Diffusion

The sitting drop method is particularly well-suited for high-throughput screening and automation. In this setup, a drop containing the protein-precipitant mixture is placed on a pedestal within a sealed well containing a larger volume of the precipitant solution (the reservoir).

Materials:

  • Purified protein solution (typically 5-25 mg/mL in a low ionic strength buffer)[8]

  • This compound stock solution (e.g., 50% w/v)

  • Crystallization plates (e.g., 24-well or 96-well sitting drop plates)[9]

  • Pipettes and tips

  • Sealing tape or coverslips

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the reservoir solution (containing the desired final concentration of this compound, buffer, and any additives) into the well of the sitting drop plate.[9]

  • Prepare the Drop: On the pedestal of the same well, pipette 1 µL of the purified protein solution.

  • Add Precipitant to the Drop: Add 1 µL of the reservoir solution to the protein drop. Gentle mixing by pipetting up and down can be performed, though some researchers prefer to allow diffusion to mix the components.[9]

  • Seal the Well: Carefully seal the well with clear sealing tape or a coverslip to create an airtight environment.

  • Incubate: Transfer the plate to a stable temperature environment (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Protocol 2: Hanging Drop Vapor Diffusion

In the hanging drop method, the protein-precipitant drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir well. This technique can sometimes be advantageous for crystal harvesting.

Materials:

  • Purified protein solution (typically 5-25 mg/mL in a low ionic strength buffer)[8]

  • This compound stock solution (e.g., 50% w/v)

  • Hanging drop crystallization plates (e.g., VDX plates)

  • Siliconized glass coverslips

  • Pipettes and tips

  • Vacuum grease or oil for sealing

Procedure:

  • Prepare the Reservoir: Pipette 500 µL to 1 mL of the reservoir solution into the well of the crystallization plate.

  • Prepare the Drop: On a clean, siliconized coverslip, pipette 1 µL of the purified protein solution.

  • Add Precipitant to the Drop: Add 1 µL of the reservoir solution to the protein drop.

  • Seal the Well: Carefully invert the coverslip and place it over the well, ensuring an airtight seal is formed with the vacuum grease or oil.

  • Incubate: Store the plate at a constant temperature and periodically inspect for the formation of crystals.

Visualizations

Mechanism of Protein Crystallization by this compound

The primary mechanism by which polyethylene glycols, including this compound, induce protein crystallization is through the depletion effect, also known as macromolecular crowding.[10] In solution, protein molecules are surrounded by a hydration shell of water molecules. The long, hydrophilic chains of this compound compete for these water molecules. As the concentration of this compound increases, water is effectively excluded from the surface of the protein, leading to an increase in the effective protein concentration. This forces the protein molecules into closer proximity, promoting the formation of energetically favorable protein-protein contacts that are the basis of the crystal lattice.

G Mechanism of Protein Crystallization by this compound cluster_0 Initial State: Protein in Solution cluster_1 Addition of this compound cluster_2 Macromolecular Crowding cluster_3 Crystal Lattice Formation Protein Protein Molecule Water Water Molecules Protein->Water Hydration Shell PEG This compound Protein2 Protein Molecule PEG2 This compound Water2 Water Molecules PEG2->Water2 Competes for Water Protein3a Protein Protein3b Protein Protein3a->Protein3b Increased Effective Protein Concentration Protein3c Protein Protein3b->Protein3c PEG3 PEG Crystal Ordered Crystal Lattice cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Introduction of Precipitant cluster_2 cluster_2 cluster_1->cluster_2 Depletion Effect cluster_3 cluster_3 cluster_2->cluster_3 Nucleation and Growth

Caption: Mechanism of protein crystallization by this compound.

Experimental Workflow for Protein Crystallization

The process of obtaining protein crystals is a multi-step workflow that begins with the production of a high-purity protein sample and culminates in the analysis of diffraction data from a well-ordered crystal.

G Experimental Workflow for Protein Crystallization start Start purification Protein Purification (>95% Purity) start->purification concentration Protein Concentration (5-25 mg/mL) purification->concentration screening Crystallization Screening (Vapor Diffusion) concentration->screening screening->concentration No Hits optimization Optimization of 'Hit' Conditions screening->optimization Initial Crystals or Precipitate optimization->screening Needs Further Screening harvesting Crystal Harvesting and Cryo-protection optimization->harvesting Diffraction Quality Crystals diffraction X-ray Diffraction Data Collection harvesting->diffraction end Structure Determination diffraction->end

References

Application Notes and Protocols: Dodecaethylene Glycol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dodecaethylene glycol (a type of polyethylene (B3416737) glycol or PEG) and its derivatives in the fabrication of advanced drug delivery systems. The following sections detail the applications, present key quantitative data from recent studies, and provide standardized protocols for the preparation and characterization of these systems.

Introduction to this compound in Drug Delivery

This compound, a specific oligomer of ethylene (B1197577) glycol, and more broadly, polyethylene glycol (PEG), are considered the "gold standard" in stealth polymer technology for drug delivery.[1][2][3] Their primary role is to confer hydrophilicity and create a hydration layer on the surface of drug carriers, which reduces nonspecific protein adsorption and recognition by the mononuclear phagocytic system.[4] This "stealth" property prolongs the circulation time of nanocarriers in the bloodstream, allowing for enhanced accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[5][6]

PEG and its derivatives are versatile and can be incorporated into various drug delivery platforms, including:

  • Micelles: Self-assembling nanostructures formed by amphiphilic block copolymers, with a hydrophobic core for encapsulating poorly water-soluble drugs and a hydrophilic PEG shell.[7][8][9]

  • Nanoparticles: Solid polymeric particles where the drug is either encapsulated or conjugated. PEGylation of nanoparticles enhances their stability and in vivo performance.[10]

  • Liposomes: Vesicular structures composed of a lipid bilayer. Surface modification with PEG (creating "stealth liposomes") significantly improves their circulation time and therapeutic efficacy.[5][11][12]

  • Hydrogels: Three-dimensional, water-swollen polymer networks that can encapsulate and provide sustained release of therapeutic agents.[13][14][15][16][17]

The biocompatibility of PEG is a key advantage, as it is generally non-toxic and non-immunogenic, with FDA approval for various medical applications.[18][19][20]

Applications of this compound-Based Drug Delivery Systems

The primary application of this compound-based systems is in cancer therapy, where they are used to deliver potent anticancer drugs with high systemic toxicity. By encapsulating drugs like docetaxel (B913) and doxorubicin, these systems can improve their solubility, stability, and pharmacokinetic profiles, leading to enhanced therapeutic outcomes and reduced side effects.[7][8][21][22]

Key applications include:

  • Targeted Drug Delivery: PEGylated carriers can be functionalized with targeting ligands, such as peptides (e.g., cRGD) or antibodies, to actively target specific receptors overexpressed on cancer cells, further enhancing drug accumulation at the tumor site.[1][22]

  • Sustained Release Formulations: Hydrogels and nanoparticles made from PEG-containing polymers can provide controlled and sustained release of drugs over extended periods, which is beneficial for chronic diseases and improving patient compliance.[6][21]

  • Stimuli-Responsive Systems: "Smart" drug delivery systems can be designed using PEG-based polymers that respond to specific stimuli in the tumor microenvironment, such as acidic pH or specific enzymes, to trigger drug release precisely at the target site.[15][23]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and PEG-based drug delivery systems.

Table 1: Physicochemical Properties of PEG-Based Micelles and Nanoparticles

Drug Carrier SystemDrugParticle Size (nm)Drug Loading (%)Encapsulation Efficiency (%)Reference
PEG-PLA-PEG MicellesDocetaxel< 150> 90 (recovery)Not specified[7][8]
PEG-PCL/PEG-PLA Mixed MicellesDocetaxelUniformNot specifiedNot specified[21]
8-arm-PEG CapsulesDoxorubicinNot specifiedNot specifiedNot specified[22]
PEGDA-MN-DOX ConjugateDoxorubicinNot specified48.6Not specified[6]
PEG-Hydrazone-PHB Micelles8-Hydroxyquinoline Glycoconjugates~55Not specifiedNot specified[23]

Table 2: In Vitro Drug Release from PEG-Based Systems

Drug Carrier SystemDrugRelease ConditionsCumulative Release (%)Time (hours)Reference
PEG-PCL/PEG-PLA MicellesDocetaxelPBS (pH 7.4), 0.1% Tween 808 - 1896[21]
PEG-PCL/PEG-PLA PolymersomesDocetaxelPBS (pH 7.4), 0.1% Tween 807 - 1796[21]
PEGDA-MN-DOX (pH 7.4, 37°C)DoxorubicinPBS3624[6]
PEGDA-MN-DOX (pH 7.4, 37°C)DoxorubicinPBS5148[6]
PEGDA-MN-DOX (pH 7.4, 37°C)DoxorubicinPBS6872[6]
PEGDA-MN-DOX (pH 7.4, 37°C)DoxorubicinPBS7696[6]

Experimental Protocols

This protocol is based on the principles of self-assembly of amphiphilic block copolymers.

Materials:

  • Poly(ethylene glycol)-block-poly(lactic acid) (PEG-PLA) copolymer

  • Docetaxel (DTX)

  • Acetonitrile

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dissolution: Dissolve a specific amount of PEG-PLA copolymer and docetaxel in a minimal amount of a water-miscible organic solvent like acetonitrile.

  • Self-Assembly: Add the organic solution dropwise into a larger volume of deionized water under constant stirring. This induces the self-assembly of the amphiphilic block copolymers into micelles, with the hydrophobic PLA forming the core that encapsulates the docetaxel, and the hydrophilic PEG forming the outer shell.

  • Solvent Removal and Purification: Stir the micellar solution overnight in a fume hood to allow for the evaporation of the organic solvent.

  • Purification: Transfer the aqueous solution into a dialysis bag and dialyze against a large volume of deionized water for 24-48 hours, with frequent changes of the water, to remove any remaining organic solvent and un-encapsulated drug.

  • Characterization: Characterize the resulting docetaxel-loaded micelles for particle size and size distribution using Dynamic Light Scattering (DLS), and determine the drug loading and encapsulation efficiency using High-Performance Liquid Chromatography (HPLC).

This protocol describes the formation of a PEG hydrogel via photopolymerization.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Therapeutic agent (drug)

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation: Dissolve the desired concentration of PEGDA and the therapeutic agent in PBS.

  • Initiator Addition: Add the photoinitiator to the precursor solution and mix thoroughly until it is completely dissolved. The concentration of the photoinitiator should be optimized based on the specific PEGDA concentration and desired gelation time.

  • Molding and Crosslinking: Pipette the precursor solution into a mold of the desired shape and size.

  • Photopolymerization: Expose the mold to UV light for a specific duration to initiate the crosslinking of the PEGDA chains, forming the hydrogel network. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.

  • Swelling and Purification: After gelation, carefully remove the hydrogel from the mold and place it in a large volume of PBS to allow it to swell to equilibrium and to leach out any unreacted monomers or initiator.

  • Drug Release Study: To determine the release profile, place the drug-loaded hydrogel in a known volume of PBS at 37°C. At predetermined time points, collect aliquots of the release medium and replace with fresh PBS. Analyze the drug concentration in the collected samples using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow_micelles cluster_prep Preparation cluster_char Characterization start Dissolve PEG-PLA and Drug in Organic Solvent add_water Add Dropwise to Water (Self-Assembly) start->add_water evaporate Evaporate Organic Solvent add_water->evaporate dialysis Dialysis for Purification evaporate->dialysis dls Dynamic Light Scattering (Size, PDI) dialysis->dls hplc HPLC (Drug Loading & EE) dialysis->hplc

Caption: Workflow for PEG-PLA Micelle Preparation and Characterization.

targeted_drug_delivery cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment carrier PEGylated Nanocarrier (with Drug) epr EPR Effect: Extravasation into Tumor Tissue carrier->epr receptor Tumor Cell Receptor epr->receptor Targeting Ligand Binding internalization Receptor-Mediated Endocytosis receptor->internalization release Intracellular Drug Release internalization->release apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Targeted Drug Delivery Pathway of a PEGylated Nanocarrier.

References

Application Notes and Protocols for PEGylation of Proteins and Peptides with Dodecaethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, peptides, and other biomolecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of biologics. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, extended circulating half-life, and decreased immunogenicity. Dodecaethylene glycol (PEG12), a discrete PEG molecule with a defined chain length of twelve ethylene (B1197577) glycol units, offers the advantage of producing a homogeneous PEGylated product, thereby simplifying characterization and ensuring batch-to-batch consistency.

These application notes provide an overview of the methodologies for PEGylating proteins and peptides with this compound derivatives, along with protocols for common conjugation chemistries and characterization techniques.

Impact of PEGylation on Physicochemical and Pharmacokinetic Properties

The conjugation of PEG chains to a biopharmaceutical alters its physical and chemical properties, leading to significant improvements in its behavior in vivo.[1] Generally, PEGylation improves drug solubility and stability, increases the retention time in the bloodstream, and reduces degradation by proteolytic enzymes.[1]

Quantitative Data Summary

The following tables summarize the impact of PEGylation on key parameters. While specific data for this compound is limited in publicly available literature, the provided data for other PEG sizes illustrates the general trends observed with PEGylation.

Table 1: Effect of PEGylation on Hydrodynamic Radius of Human Serum Albumin (HSA)

PEG Moiety Molecular Weight (kDa)Native HSA (kDa)PEG-HSA Conjugate (kDa)Hydrodynamic Radius (Rh) of Native HSA (nm)Hydrodynamic Radius (Rh) of PEG-HSA (nm)Fold Increase in Rh
566.571.53.54.21.20
1066.576.53.55.181.48
20 (linear)66.586.53.56.131.75
20 (branched)66.586.53.56.411.83

Data adapted from a study on human serum albumin PEGylation. The hydrodynamic radius was determined by size exclusion chromatography.[2][3]

Table 2: Pharmacokinetic Parameters of PEGylated Interferon Alfa-2b

MoleculeMolecular Weight of PEG (kDa)Absorption Half-life (hours)
Interferon alfa-2b (native)N/A2.3
Peginterferon alfa-2b124.6
Peginterferon alfa-2a40 (branched)50

Data from a review on the pharmacokinetics of peginterferons.[4]

Table 3: Effect of PEGylation on Enzyme Kinetics of α-Chymotrypsin

PEG Moiety Molecular Weight (Da)Degree of PEGylation (moles PEG/mole enzyme)kcat (s⁻¹)KM (mM)
0 (Native)02000.05
70011800.10
70061200.10
70091000.19
200011750.11
200061100.11
20009900.18
500011850.10
500061150.10
50008950.17

Data adapted from a study on the enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates.[5]

Experimental Protocols

The following are detailed protocols for the two most common PEGylation chemistries: amine-reactive PEGylation using an NHS ester and thiol-reactive PEGylation using a maleimide (B117702) functional group.

Protocol 1: Amine-Reactive PEGylation using this compound-NHS Ester

This protocol describes the conjugation of a this compound N-hydroxysuccinimidyl (NHS) ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein or peptide.[6][7]

Materials:

  • Protein or peptide solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

  • This compound-NHS ester (e.g., mPEG12-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein/peptide solution is in an amine-free buffer at the desired concentration. If the stock buffer contains primary amines like Tris, perform a buffer exchange into a suitable reaction buffer.

  • PEG Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO or DMF. For example, dissolve ~5 mg of the reagent in 1 mL of solvent.[6]

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (typically 5- to 20-fold molar excess over the protein/peptide).[8] For dilute protein solutions (< 2 mg/mL), a higher molar excess may be required.[8]

    • Add the calculated volume of the PEG-NHS ester solution to the protein/peptide solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Quenching the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts from the PEGylated protein/peptide using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.

Protocol 2: Thiol-Reactive PEGylation using this compound-Maleimide

This protocol is for the site-specific conjugation of a this compound-maleimide to free sulfhydryl groups (cysteine residues) on a protein or peptide.[9][10]

Materials:

  • Protein or peptide solution containing a free cysteine (1-10 mg/mL in a thiol-free, degassed buffer, e.g., PBS, pH 7.0-7.5)

  • This compound-maleimide (e.g., mPEG12-Maleimide)

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent, e.g., Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein/peptide in a degassed, thiol-free buffer at a pH between 7.0 and 7.5.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10] Note: If using DTT, it must be removed prior to adding the maleimide reagent.

  • PEG Reagent Preparation: Prepare a 10 mM stock solution of the this compound-maleimide in anhydrous DMSO or DMF.[10]

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-maleimide solution to achieve a 10- to 20-fold molar excess over the thiol-containing molecule.[9]

    • Add the PEG-maleimide solution to the protein/peptide solution and mix gently.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, protected from light.[9]

  • Purification: Purify the PEGylated product from unreacted PEG reagent and protein using size-exclusion chromatography or dialysis.

  • Characterization: Characterize the purified conjugate for the degree of PEGylation and purity using SDS-PAGE, mass spectrometry, and HPLC.

Visualizations: Workflows and Pathways

PEGylation and Purification Workflow

The following diagram illustrates a general workflow for the PEGylation of a protein, followed by purification and characterization of the conjugate.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization Protein Protein/Peptide Solution (in appropriate buffer) Reaction PEGylation Reaction (Controlled pH, Temp, Stoichiometry) Protein->Reaction PEG_Reagent This compound Reagent (e.g., NHS-ester or Maleimide) PEG_Reagent->Reaction Purification Purification of Conjugate (SEC, IEX, or HIC) Reaction->Purification Characterization Analysis of PEGylated Product (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified PEGylated Protein/Peptide Purification->Final_Product

A typical workflow for protein/peptide PEGylation.
Site-Specific PEGylation Strategies

This diagram illustrates two common strategies for achieving site-specific PEGylation.

Site_Specific_PEGylation cluster_amine N-terminal/Lysine PEGylation cluster_thiol Cysteine PEGylation Protein_Amine Protein with Primary Amines Conjugate_Amine PEGylated Protein (Amide Bond) Protein_Amine->Conjugate_Amine pH 7.2-8.0 PEG_NHS This compound -NHS Ester PEG_NHS->Conjugate_Amine Protein_Thiol Protein with Free Cysteine Conjugate_Thiol PEGylated Protein (Thioether Bond) Protein_Thiol->Conjugate_Thiol pH 7.0-7.5 PEG_Maleimide This compound -Maleimide PEG_Maleimide->Conjugate_Thiol

Common site-specific PEGylation chemistries.
Analytical Workflow for Characterization

The following diagram outlines a typical analytical workflow for the characterization of a PEGylated protein.

Characterization_Workflow cluster_primary Primary Analysis cluster_secondary Separation & Identification cluster_tertiary Functional Analysis Start Purified PEGylated Protein SDS_PAGE SDS-PAGE (Confirm MW Shift) Start->SDS_PAGE UV_Vis UV-Vis Spectroscopy (Protein Concentration) Start->UV_Vis HPLC HPLC (SEC, RP, IEX) (Purity & Heterogeneity) SDS_PAGE->HPLC UV_Vis->HPLC MS Mass Spectrometry (Confirm Mass & Degree of PEGylation) HPLC->MS Activity_Assay Biological Activity Assay (Assess Functionality) HPLC->Activity_Assay

Analytical workflow for PEGylated proteins.

References

Dodecaethylene Glycol for Surface Modification of Biomaterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of biomaterials is a critical strategy to enhance their biocompatibility and performance in biological environments. Unmodified biomaterial surfaces can trigger undesirable responses, such as protein adsorption, which can lead to inflammation, thrombosis, and foreign body reactions, ultimately compromising the function and longevity of medical devices and drug delivery systems. Dodecaethylene glycol (DEG), a monodisperse oligo(ethylene glycol) with twelve ethylene (B1197577) glycol units, offers a promising solution for creating bioinert surfaces. Its hydrophilic nature and ability to form a tightly packed, hydrated layer effectively minimizes nonspecific protein adsorption and subsequent cell adhesion, thereby improving the stealth properties and overall biocompatibility of the modified material.

These application notes provide detailed protocols for the surface modification of biomaterials using this compound derivatives, along with methods for characterizing the modified surfaces and evaluating their efficacy in resisting protein adsorption and cell adhesion.

Key Applications

  • Improving Biocompatibility of Implants: Coating metallic, ceramic, or polymeric implants with DEG can reduce the foreign body response and improve long-term integration with host tissue.

  • Enhancing Drug Delivery Systems: Functionalizing nanoparticles, liposomes, and other drug carriers with DEG can increase their circulation time in the bloodstream by evading the immune system, leading to more effective targeted drug delivery.

  • Developing Advanced Biosensors: Modifying sensor surfaces with DEG can minimize non-specific binding of interfering molecules, thereby increasing the sensitivity and specificity of the biosensor.

  • Creating Non-Fouling Surfaces for Research Tools: Laboratory equipment, such as microplates and microfluidic devices, can be coated with DEG to prevent unwanted protein and cell adhesion, ensuring more accurate and reliable experimental results.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on oligo(ethylene glycol) modified surfaces, providing insights into the expected performance of this compound coatings.

Table 1: Reduction in Protein Adsorption on DEG-Modified Surfaces

Biomaterial SubstrateModification MethodProtein Tested% Reduction in AdsorptionReference
GoldSelf-Assembled Monolayer (SAM)Fibrinogen> 95%Fictionalized Data
Silicon DioxideSilanizationLysozyme~90%Fictionalized Data
PolystyrenePlasma PolymerizationBovine Serum Albumin (BSA)> 98%Fictionalized Data
Titanium"Grafting-to" Polymer BrushesHuman Serum~92%Fictionalized Data

Table 2: Contact Angle Measurements of DEG-Modified Surfaces

Biomaterial SubstrateUnmodified Water Contact Angle (°)DEG-Modified Water Contact Angle (°)Reference
Gold95 ± 535 ± 3Fictionalized Data
Silicon Dioxide20 ± 245 ± 4Fictionalized Data
Polystyrene88 ± 340 ± 5Fictionalized Data
Titanium75 ± 438 ± 3Fictionalized Data

Table 3: Cell Adhesion on DEG-Modified Surfaces

Biomaterial SubstrateCell Type% Reduction in Cell AdhesionReference
Tissue Culture PolystyreneFibroblasts> 99%Fictionalized Data
GlassEndothelial Cells~95%Fictionalized Data
TitaniumOsteoblasts~90%Fictionalized Data

Experimental Protocols

Protocol 1: Synthesis of this compound-Thiol for Surface Modification of Gold

This protocol describes the synthesis of a this compound derivative with a terminal thiol group, which can readily form self-assembled monolayers (SAMs) on gold surfaces.

Materials:

Procedure:

  • Tosylation of this compound:

    • Dissolve this compound (1 equivalent) in pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add tosyl chloride (1.1 equivalents) to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Quench the reaction by adding water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting tosylated this compound by column chromatography on silica gel.

  • Conversion to Thiol:

    • Dissolve the purified tosylated this compound (1 equivalent) in DMF.

    • Add sodium hydrosulfide (5 equivalents) to the solution.

    • Stir the reaction mixture at 60°C for 6 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product, this compound-thiol, by column chromatography.

G DEG This compound Tosylated_DEG Tosylated this compound DEG->Tosylated_DEG Tosyl Chloride, Pyridine DEG_Thiol This compound-Thiol Tosylated_DEG->DEG_Thiol NaSH, DMF G cluster_0 Substrate Preparation cluster_1 SAM Formation Gold_Substrate Gold-Coated Substrate Clean_Substrate Cleaned Gold Substrate Gold_Substrate->Clean_Substrate Piranha Etch & Rinse Thiol_Solution 1 mM DEG-Thiol in Ethanol Clean_Substrate->Thiol_Solution Immerse Incubation Incubate 18-24h Thiol_Solution->Incubation Rinse_Dry Rinse & Dry Incubation->Rinse_Dry Modified_Substrate DEG-Modified Substrate Rinse_Dry->Modified_Substrate G Start Modified & Control Substrates Incubate_Protein Incubate with Protein Solution Start->Incubate_Protein Wash Wash with PBS Incubate_Protein->Wash Elute Elute Adsorbed Protein with SDS Wash->Elute BCA_Assay Perform BCA Assay Elute->BCA_Assay Quantify Quantify Adsorbed Protein BCA_Assay->Quantify G Start Sterile Modified & Control Substrates Seed_Cells Seed Cells & Incubate 24h Start->Seed_Cells Wash_NonAdherent Wash to Remove Non-Adherent Cells Seed_Cells->Wash_NonAdherent Fix_Cells Fix Adherent Cells with PFA Wash_NonAdherent->Fix_Cells Stain_CV Stain with Crystal Violet Fix_Cells->Stain_CV Wash_Excess_Stain Wash Excess Stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize Stain with Methanol Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance

Application Notes: The Role of Dodecaethylene Glycol in Synthesizing Advanced Hydrophilic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrophilic polymers are fundamental to advancements in drug delivery, tissue engineering, and bioconjugation. Among these, polymers based on polyethylene (B3416737) glycol (PEG) are exceptionally prominent due to their biocompatibility, non-immunogenicity, and solubility in aqueous environments.[1][2][3] Traditionally, PEG synthesis via the polymerization of ethylene (B1197577) oxide results in a mixture of polymer chains of varying lengths, a state known as polydispersity.[4] This lack of uniformity can lead to inconsistencies in batch-to-batch production and ambiguous structure-activity relationships in biomedical applications.

Dodecaethylene glycol (PEG12) is a discrete PEG (dPEG®) molecule, meaning it consists of exactly twelve ethylene glycol units.[4] Its monodisperse nature offers a solution to the challenges posed by polydisperse PEGs. By using a precisely defined linker or polymer building block, researchers can synthesize hydrophilic polymers with uniform molecular weight and structure. This precision is critical for developing sophisticated drug delivery systems, where the pharmacokinetics and biodistribution of a therapeutic agent can be finely tuned.[5][6][7] The use of this compound and other discrete PEGs allows for the creation of well-defined nanoparticles, hydrogels, and bioconjugates with predictable and reproducible properties.[4][8]

Key Applications and Advantages

  • Precision in Drug Delivery: In drug delivery systems, this compound can be used as a hydrophilic block in amphiphilic copolymers.[9] These copolymers self-assemble into micelles or nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and stability in physiological environments.[9][10] The uniform length of the PEG12 chain ensures that the resulting nanoparticles have a consistent size and surface chemistry, which is crucial for controlling drug release kinetics and avoiding rapid clearance by the immune system.[8]

  • Controlled Bioconjugation (PEGylation): PEGylation, the process of attaching PEG chains to proteins, peptides, or other biomolecules, is a widely used strategy to improve the therapeutic efficacy of drugs.[5][6] Using monodisperse this compound as the PEGylating agent ensures that the resulting conjugate is a single, well-characterized molecule rather than an intractable mixture. This simplifies purification and analysis and leads to more predictable biological activity.[4]

  • Advanced Hydrogel Formation: Hydrogels are crosslinked polymer networks that can absorb large amounts of water, making them ideal for tissue engineering and controlled drug release. This compound derivatives with reactive end-groups can be used as crosslinkers to form hydrogels with a defined network structure.[7][11] The precise length of the crosslinker influences the mechanical properties, swelling ratio, and drug diffusion rates of the hydrogel.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Monodisperse this compound

This protocol describes a stepwise method for synthesizing this compound on a solid support, adapted from methodologies developed for creating discrete PEG structures.[4] This approach involves the sequential addition of a tetraethylene glycol (PEG4) monomer unit to a resin-bound starter molecule.

Materials:

  • Wang Resin (solid support)[4]

  • Monomer: this compound (PEG) and derivatives with eight and twelve ethylene glycol units were synthesized by stepwise addition of tetraethylene glycol monomers on a polystyrene solid support[4]

  • Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

  • Dichloroacetic acid (DCA) in Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Standard solid-phase synthesis vessel

Methodology:

  • Resin Swelling and Starter Loading:

    • Swell the Wang resin in DMF for 1 hour.

    • Load the first tetraethylene glycol unit onto the resin according to standard solid-phase synthesis procedures.

  • Deprotonation:

    • Wash the resin thoroughly with DMF.

    • Add a solution of NaH in DMF to the resin to deprotonate the terminal hydroxyl group of the resin-bound PEG.

    • Agitate the mixture for 30 minutes at room temperature.

  • Coupling (Williamson Ether Synthesis):

    • Wash the resin to remove excess NaH.

    • Add a solution of the tosylated DMT-protected tetraethylene glycol monomer in DMF to the vessel.

    • Allow the reaction to proceed for 2-4 hours at room temperature to form the ether linkage.[4]

    • Wash the resin extensively with DMF to remove unreacted monomer.

  • Detritylation:

    • Wash the resin with DCM.

    • Add a solution of 3% DCA in DCM to the resin to remove the acid-labile DMT protecting group from the newly added monomer.

    • Agitate for 10-15 minutes until the characteristic orange color of the trityl cation is observed.

    • Wash the resin with DCM and DMF.

  • Chain Elongation:

    • Repeat the deprotonation, coupling, and detritylation steps (2-4) two more times to achieve a total of three coupled PEG4 units, resulting in a resin-bound this compound (PEG12) chain.

  • Cleavage from Resin:

    • After the final cycle, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) for 2-3 hours to cleave the final product from the Wang resin.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude this compound product in cold diethyl ether and collect it by filtration.

Protocol 2: Synthesis of α,ω-Diamino-Dodecaethylene Glycol

This protocol details the conversion of the terminal hydroxyl groups of this compound into primary amine groups, a common functionalization for subsequent conjugation reactions. The method involves mesylation followed by nucleophilic substitution with an azide (B81097), and finally, reduction.[5]

Materials:

  • This compound

  • Triethylamine (B128534) (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (B44618) (PPh3) or Hydrogen gas with Palladium on Carbon (H2/Pd-C) for reduction

  • Tetrahydrofuran (THF)

Methodology:

  • Mesylation of Terminal Hydroxyls:

    • Dissolve this compound in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add triethylamine (2.5 equivalents per hydroxyl group) to the solution.

    • Slowly add methanesulfonyl chloride (2.2 equivalents per hydroxyl group) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the this compound dimesylate.

  • Azidation:

    • Dissolve the dimesylate product in DMF.

    • Add sodium azide (5 equivalents per mesyl group) to the solution.

    • Heat the reaction mixture to 80-90°C and stir for 24 hours.

    • After cooling, pour the mixture into water and extract the product with DCM.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under vacuum to obtain the α,ω-diazido-dodecaethylene glycol.

  • Reduction to Amine (Staudinger Reaction):

    • Dissolve the diazido product in THF.

    • Add triphenylphosphine (2.5 equivalents per azide group) portion-wise to the solution. Nitrogen gas will evolve.

    • Stir the mixture at room temperature for 12 hours.

    • Add a small amount of water and stir for another 6 hours to hydrolyze the iminophosphorane intermediate.

    • Evaporate the solvent and purify the resulting α,ω-diamino-dodecaethylene glycol using column chromatography to remove triphenylphosphine oxide.

Data Presentation

Table 1: Summary of Yields for Solid-Phase Synthesis of Discrete PEGs

This table presents representative data for the synthesis of monodisperse PEG oligomers using a solid-phase approach. The data highlights the efficiency of the stepwise coupling method.

ProductTheoretical Mass (Da)Observed Mass (ESI-MS)Purity (%)Reference
(PEG)₈370.4370.2>95%[4]
(PEG)₁₂546.6546.3>90%[4]
(PEG)₁₆722.8722.586%[4]

Table 2: Representative ¹H-NMR Characterization Data for Functionalized PEG

This table provides expected chemical shifts for key protons in functionalized PEG chains, which can be used to confirm successful synthesis. Data is based on typical values for PEG derivatives.[1][12]

Functional GroupProtonChemical Shift (δ, ppm) in CDCl₃Reference
PEG Backbone-O-CH ₂-CH ₂-O-3.64 (s)[1]
MesylateCH ₃-SO₂-3.17 (s)[1]
-CH ₂-O-SO₂-4.30 (t)[1]
Amine-CH ₂-NH₂2.89 (t)[1]
Acrylate=CH5.8-6.4 (m)[12]

Visualizations

cluster_cycle Synthesis Cycle (Repeated 2x for PEG12) deprotonation 1. Deprotonation (NaH in DMF) coupling 2. Coupling (Add DMT-PEG4-OTs) deprotonation->coupling detritylation 3. Detritylation (3% DCA in DCM) coupling->detritylation detritylation->deprotonation Next Cycle end Final Product: Cleavage from Resin (TFA) detritylation->end Final Cycle Complete start Start: Wang Resin with -OH-PEG4-DMT start->deprotonation Initiate Cycle

Caption: Workflow for the solid-phase synthesis of this compound (PEG12).

cluster_polydisperse Traditional Polydisperse PEG cluster_monodisperse Monodisperse this compound (PEG12) poly_synthesis Ethylene Oxide Polymerization poly_product Mixture of Chain Lengths (n = 10, 11, 12, 13, 14...) poly_synthesis->poly_product poly_result Inconsistent Properties Poor Structure-Activity Relationship poly_product->poly_result mono_synthesis Stepwise Solid-Phase Synthesis mono_product Single, Defined Structure (n = 12 exactly) mono_synthesis->mono_product mono_result Reproducible Properties Clear Structure-Activity Relationship mono_product->mono_result title Comparison of PEG Synthesis Approaches for Drug Development

Caption: Comparison of polydisperse vs. monodisperse PEG for drug development.

start_peg HO-(PEG)₁₂-OH mesylate MsO-(PEG)₁₂-OMs start_peg->mesylate azide N₃-(PEG)₁₂-N₃ mesylate->azide amine H₂N-(PEG)₁₂-NH₂ azide->amine reagent1 1. MsCl 2. TEA reagent1->start_peg reagent2 NaN₃ reagent2->mesylate reagent3 Reduction (e.g., PPh₃, H₂O) reagent3->azide

Caption: Reaction pathway for the synthesis of α,ω-diamino-dodecaethylene glycol.

References

Application Notes and Protocols: Dodecaethylene Glycol as a Linker in PROTAC Synthesis and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins by hijacking the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical component that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers, particularly dodecaethylene glycol (a 12-unit PEG linker), are frequently utilized due to their favorable physicochemical properties.[3] This document provides detailed application notes and protocols for the synthesis and development of PROTACs incorporating this compound linkers.

Physicochemical Properties of this compound Linkers

This compound linkers offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats improves the aqueous solubility of often hydrophobic PROTAC molecules, which is crucial for administration and bioavailability.[4]

  • Increased Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the "chameleon effect" has been observed where flexible linkers like PEGs can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, facilitating cell entry.[5]

  • Tunable Length and Flexibility: The defined length of the this compound linker provides control over the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[6]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.[4]

Data Presentation: Performance of PROTACs with PEG Linkers

Table 1: Impact of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
MZ1 PEG3~100>90HeLa[8]
ARV-771 PEG-based<1>90LNCaP[9]
dBET6 PEG-based5>90MOLM13[10]

Note: The exact length of the PEG linker in ARV-771 and dBET6 is part of the proprietary structure and not explicitly defined as a simple PEG chain in all publications.

Table 2: Influence of Linker Length on Physicochemical Properties and Permeability

Linker TypeLinker Length (atoms)Molecular Weight ( g/mol )cLogPCell Permeability (Papp, 10⁻⁶ cm/s)
Alkyl9~7505.51.2
PEG4 15~8404.22.5
PEG8 27~10162.91.8
PEG12 39~11921.60.9

This table presents hypothetical data based on general trends observed for the impact of PEG linker length on the physicochemical properties of PROTACs. Actual values will vary depending on the specific warhead and E3 ligase ligand.

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (POI) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Transfer Ub_Target Poly-ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Development Workflow

The development of a novel PROTAC involves a multi-step process from initial design to in vivo evaluation.

PROTAC_Workflow PROTAC Development Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (Target & E3 Ligase) Synthesis->Binding Ternary Ternary Complex Formation Assays Binding->Ternary Degradation Protein Degradation (Western Blot, etc.) Ternary->Degradation TargetEngage Target Engagement (NanoBRET) Degradation->TargetEngage CellViability Cell Viability & Cytotoxicity TargetEngage->CellViability PK Pharmacokinetics (PK) CellViability->PK PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy In Vivo Efficacy (Xenograft Models) PD->Efficacy

Caption: A typical workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC with a this compound Linker via Amide Coupling

This protocol describes a general method for synthesizing a PROTAC using a commercially available amine-terminated this compound linker.

Materials:

  • Warhead-COOH (1.0 eq)

  • Amine-PEG12-Boc (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • E3 Ligase Ligand-COOH (1.1 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

Step 1: Coupling of Warhead to the Linker

  • Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add Amine-PEG12-Boc to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by flash column chromatography to yield Warhead-PEG12-Boc.

Step 2: Boc Deprotection

  • Dissolve Warhead-PEG12-Boc in DCM.

  • Add TFA (20-50% v/v) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield Warhead-PEG12-NH2. This is often used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

  • Dissolve E3 Ligase Ligand-COOH in anhydrous DMF.

  • Add HATU and DIPEA and stir for 15 minutes.

  • Add the Warhead-PEG12-NH2 from the previous step.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with a dose-response of the PROTAC (and vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[11]

Protocol 3: NanoBRET™ Target Engagement Assay

This protocol describes a live-cell assay to quantify the engagement of a PROTAC with its target protein.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase

  • Fluorescent tracer that binds to the target protein

  • PROTAC compound

  • Opti-MEM® I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • White, 96-well assay plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with 460 nm and >600 nm filters

Procedure:

  • Transfection: Co-transfect cells with the NanoLuc®-target fusion plasmid and a carrier DNA using FuGENE® HD.

  • Cell Plating: Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Assay Preparation:

    • Prepare a serial dilution of the PROTAC compound.

    • Prepare the fluorescent tracer at the appropriate concentration in Opti-MEM®.

  • Compound Treatment: Add the serially diluted PROTAC to the cells, followed by the addition of the fluorescent tracer.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately measure the donor (460 nm) and acceptor (>600 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • A decrease in the NanoBRET™ ratio with increasing PROTAC concentration indicates target engagement.

    • Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs, offering favorable physicochemical properties that can contribute to improved efficacy. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this linker. The systematic optimization of linker length, in combination with careful selection of the warhead and E3 ligase ligand, is crucial for the development of potent and selective protein degraders for therapeutic applications.

References

Dodecaethylene Glycol: Application and Protocols for Solubilizing Poorly Soluble Compounds in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecaethylene glycol, also known as PEG-12, is a polyethylene (B3416737) glycol (PEG) with an average of twelve repeating ethylene (B1197577) oxide units.[1] As a member of the PEG family, it is a versatile excipient in pharmaceutical research and formulation.[2] Its physicochemical properties, including its liquid state at room temperature, solubility in water and various organic solvents, and its humectant nature, make it a candidate for use as a solubilizer for poorly soluble active pharmaceutical ingredients (APIs).[3] This document provides detailed application notes and protocols for utilizing this compound to enhance the solubility of challenging compounds.

Physicochemical Properties and Solubilizing Potential

This compound is a clear, viscous liquid with a molecular weight of approximately 546.65 g/mol .[2][4] Its solubility in both aqueous and organic media allows it to function as a co-solvent, increasing the solubility of hydrophobic drugs. The presence of ether and hydroxyl groups enables hydrogen bonding with APIs, further aiding in solubilization.[] While specific quantitative data on the solubility enhancement of various drugs by this compound is not extensively documented in publicly available literature, its properties can be compared with other commonly used polyethylene glycols to infer its potential.

PropertyThis compound (PEG-12)Polyethylene Glycol 400 (PEG-8)Polyethylene Glycol 1000
Average Molecular Weight ( g/mol ) ~546.65[2][4]~400[6]~1000[7]
Physical Form at Room Temperature Viscous liquid to soft paste[3]Viscous liquid[6]Waxy solid[7]
Water Solubility Soluble[3]Miscible[6]Soluble[7]
Organic Solvent Solubility Soluble in many organic solvents[3]Soluble in a broad range of polar organic solvents[6]Varies, generally decreases with increasing MW[6]
Primary Applications in Formulations Solubilizer, humectant, plasticizer[3]Solvent, co-solvent, plasticizer[6]Solid binder, solubilizer[7]

This table provides a comparative overview of this compound with other common PEGs to illustrate its relative properties.

Experimental Protocols for Solubility Enhancement

The following are generalized protocols for common solubilization techniques that can be adapted for use with this compound. Researchers should optimize these protocols for their specific API.

Protocol 1: Co-Solvent System for Solubility Determination

This protocol outlines the steps to determine the solubility of a poorly soluble drug in a co-solvent system containing this compound.

Materials:

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • This compound (PEG-12)

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Preparation of Co-solvent Blends: Prepare a series of co-solvent blends of this compound and water in varying volume/volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the API to a known volume of each co-solvent blend in a sealed container.

    • Place the containers in a thermostatically controlled shaker bath set at a specific temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Withdraw an aliquot from the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the quantification method.

  • Quantification: Analyze the concentration of the dissolved API in each sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis: Plot the solubility of the API as a function of the this compound concentration in the co-solvent system.

CoSolvent_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Prepare Co-solvent Blends (this compound : Water) B Add Excess API to Blends A->B C Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge to Separate Undissolved API C->D E Withdraw and Dilute Supernatant D->E F Quantify API Concentration (HPLC/UV-Vis) E->F G Plot Solubility vs. Co-solvent Concentration F->G SolidDispersion_Workflow cluster_prep Preparation cluster_processing Processing cluster_finalization Finalization & Characterization A Dissolve API and this compound in a Common Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Solid Mass (Vacuum Oven) B->C D Pulverize and Sieve C->D E Characterize Solid Dispersion (Drug Content, Dissolution, etc.) D->E

References

Troubleshooting & Optimization

Troubleshooting phase separation in protein crystallization with dodecaethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation during protein crystallization experiments, with a specific focus on the use of dodecaethylene glycol.

Troubleshooting Guide: Phase Separation with this compound

Phase separation, often observed as the formation of oil-like droplets or a distinct liquid layer in the crystallization drop, is a common phenomenon when using polyethylene (B3416737) glycols (PEGs), including this compound, as a precipitant. While it can sometimes be a productive step towards nucleation, it often requires optimization.[1][2][3]

Initial Observation: Phase Separation in the Crystallization Drop

When phase separation is observed, it is crucial to systematically modify the experimental conditions to either promote crystal growth from the phase-separated state or to shift the conditions to a region of the phase diagram that favors direct crystallization.

Troubleshooting Workflow

TroubleshootingWorkflow start Phase Separation Observed protein_conc Adjust Protein Concentration start->protein_conc Primary Action precipitant_conc Adjust this compound Concentration protein_conc->precipitant_conc If phase separation persists outcome Observe for Crystal Growth protein_conc->outcome Crystals form salt_conc Vary Salt Concentration precipitant_conc->salt_conc If phase separation persists precipitant_conc->outcome Crystals form temperature Modify Temperature salt_conc->temperature If phase separation persists salt_conc->outcome Crystals form additives Use Additives temperature->additives If phase separation persists temperature->outcome Crystals form additives->outcome

Caption: A logical workflow for troubleshooting phase separation.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in the context of protein crystallization?

A1: Phase separation, or liquid-liquid phase separation (LLPS), is a phenomenon where a supersaturated protein solution separates into two distinct liquid phases: a dense, protein-rich phase and a lighter, protein-depleted phase.[1][2][4] This is often observed as oily droplets within the crystallization drop.[5] Polyethylene glycols (PEGs), including this compound, are known to induce LLPS by an excluded volume effect, which increases the effective concentration of the protein.[6][7]

Q2: Is phase separation a bad sign for my crystallization experiment?

A2: Not necessarily. Phase separation indicates that the protein is reaching a high level of supersaturation, which is a prerequisite for crystallization.[3] In some cases, crystals can nucleate at the interface of the two phases or within the protein-rich phase.[3][8] However, if phase separation is excessive or leads to amorphous precipitate, it needs to be controlled.

Q3: How does this compound's molecular weight influence phase separation?

A3: The molecular weight of PEG is a critical factor. Generally, the concentration of PEG required to induce phase separation decreases as the molecular weight of the PEG increases.[1][9][10] this compound is a low-molecular-weight PEG, so a relatively higher concentration may be needed compared to larger PEGs like PEG 4000 or 8000.

Q4: At what concentration should I start with this compound?

A4: For low molecular weight PEGs, a good starting point for screening is typically in the range of 10-40% (w/v). The optimal concentration is highly dependent on the specific protein and other solution components. It is recommended to perform a grid screen varying the concentration of this compound against another parameter like pH or salt concentration.

Q5: What are the first steps I should take to troubleshoot phase separation?

A5: The most common initial steps are to adjust the concentrations of the protein and the precipitant (this compound).[11] Try reducing the concentration of either or both to see if you can move from the phase separation zone into a crystallization zone.[11]

Q6: How can temperature be used to control phase separation?

A6: Temperature can influence protein solubility and the phase behavior of the solution.[5] Some instances of phase separation may disappear at lower or higher temperatures.[5][12] Therefore, incubating your crystallization plates at a different temperature (e.g., 4°C or 20°C) can be a simple and effective way to control phase separation.[5]

Q7: What kind of additives can help with phase separation?

A7: Small molecules can be used to modulate phase separation.[13] Common additives include:

  • Salts: Low concentrations of salt can sometimes reduce excessive protein-protein interactions and prevent phase separation.[13]

  • Detergents: For membrane proteins or proteins prone to aggregation, small amounts of a non-ionic detergent can be beneficial.

  • Organic Solvents: Small amounts of organic solvents like isopropanol (B130326) or ethanol (B145695) can alter the dielectric constant of the medium and influence phase behavior.[14]

Data Summary

Table 1: Influence of Polyethylene Glycol (PEG) Molecular Weight on Phase Separation

PEG Molecular Weight ( g/mol )Typical Concentration Range for Crystallization (% w/v)Tendency to Induce Phase Separation
This compound (~590) 15 - 40%Moderate
PEG 40015 - 40%Moderate
PEG 100010 - 30%Moderate to High
PEG 40008 - 25%High
PEG 80005 - 20%Very High

Note: These are general ranges and the optimal concentration is protein-dependent. The tendency to induce phase separation increases with PEG molecular weight at a given concentration.[1][9][10]

Experimental Protocols

Protocol 1: Basic Vapor Diffusion Crystallization with this compound

This protocol describes setting up a hanging drop vapor diffusion experiment.

VaporDiffusion cluster_well Crystallization Well cluster_drop Hanging Drop reservoir Reservoir Solution (this compound, Buffer, Salt) drop Protein + Reservoir Solution equilibrium Vapor Equilibration drop->equilibrium equilibrium->reservoir

Caption: Principle of vapor diffusion crystallization.

Materials:

  • Purified protein solution (5-25 mg/mL in a low ionic strength buffer)[15][16]

  • This compound stock solution (e.g., 50% w/v in water)

  • Buffer stock solution (e.g., 1 M, at the desired pH)

  • Salt stock solution (e.g., 1 M NaCl)

  • Deionized water

  • Hanging drop crystallization plates and cover slips

Procedure:

  • Prepare the Reservoir Solution: In a microcentrifuge tube, prepare the desired reservoir solution by mixing the this compound stock, buffer stock, salt stock, and deionized water to the final desired concentrations. For example, for a 1 mL reservoir solution of 20% this compound, 0.1 M buffer, and 0.2 M NaCl, you would mix 400 µL of 50% this compound, 100 µL of 1 M buffer, 200 µL of 1 M NaCl, and 300 µL of water.

  • Pipette Reservoir Solution: Pipette 500 µL of the reservoir solution into the well of the crystallization plate.

  • Prepare the Drop: On a clean cover slip, pipette 1 µL of your protein solution.

  • Add Reservoir Solution to the Drop: Pipette 1 µL of the reservoir solution from the well into the protein drop. Avoid mixing, or mix gently by pipetting up and down once.

  • Seal the Well: Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

  • Incubate: Store the plate at a constant temperature (e.g., 4°C or 20°C) and observe regularly for the formation of crystals or phase separation.[17]

Protocol 2: Additive Screening to Overcome Phase Separation

This protocol describes how to use an additive screen when phase separation is observed in an initial crystallization condition.

Materials:

  • Your initial crystallization condition that produces phase separation (the "base condition").

  • An additive screen kit (commercially available or prepared in-house) containing small molecules such as salts, detergents, or organic solvents.

  • Hanging drop crystallization plates and cover slips.

Procedure:

  • Prepare the Modified Reservoir: Prepare the base condition as the reservoir solution. For an additive screen where the additive is added to the reservoir, you can add a small volume of the additive stock solution directly to the reservoir. A common approach is to add the additive to a final concentration of 1-10% of the additive stock.[8]

  • Set up the Hanging Drop:

    • Pipette 500 µL of the base condition into the reservoir.

    • On the cover slip, mix 1 µL of protein, 0.8 µL of the base condition, and 0.2 µL of the additive solution.

  • Seal and Incubate: Seal the well and incubate as before, observing for changes in the drop morphology.

  • Systematic Screening: Repeat this process for a range of additives to identify those that reduce or eliminate phase separation and promote crystallization.

References

Preventing amorphous precipitate when using dodecaethylene glycol in crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address the common challenge of amorphous precipitation when using dodecaethylene glycol as a crystallizing agent.

Frequently Asked Questions (FAQs)

Q1: What is amorphous precipitate and why does it form during crystallization experiments?

Amorphous precipitate is a non-crystalline solid that can form in crystallization trials. It appears as shapeless material, often white and cloud-like or sometimes brown if the protein has denatured.[1][2] This precipitation occurs when the concentration of the protein and/or the precipitating agent (like this compound) is too high, causing the protein to aggregate rapidly and disorderly instead of forming a structured crystal lattice.[1][3] This state of high supersaturation favors rapid nucleation over controlled crystal growth.[4]

Q2: What is the role of this compound in protein crystallization?

This compound is a polymer from the polyethylene (B3416737) glycol (PEG) family, which are the most commonly used precipitants for macromolecular crystallization.[5][6] PEGs work through a "depletion mechanism." By occupying volume in the solution, they effectively increase the local concentration of the protein molecules, inducing the supersaturation required for nucleation and crystal growth.[6][7] While highly effective, the use of PEGs requires careful optimization, as high concentrations can lead to overly rapid nucleation, resulting in amorphous precipitate or gelation.[8]

Q3: How can I distinguish between amorphous precipitate and microcrystals?

Distinguishing between these two outcomes is crucial for deciding the next steps.

  • Visual Inspection: Amorphous precipitate typically looks like formless clouds, wisps, or clumps and lacks any defined edges.[2] Microcrystals, even if small, will often have sharp edges or defined shapes (like needles or plates) and may glisten.

  • Polarized Light: A key technique is to examine the drop under a microscope with cross-polarizing lenses. True amorphous precipitate will not glow, whereas crystalline material is birefringent and will sparkle or shine as the plane of polarization is rotated.[2][9]

  • Seeding: Seeding techniques can definitively differentiate the two. Using a drop containing microcrystals as a seed source for a new, clear drop can produce larger crystals. This will not work with a true amorphous precipitate.[2]

Q4: Is observing an amorphous precipitate always a negative result?

Not necessarily. The formation of a precipitate indicates that the condition is in the supersaturated region of the phase diagram, which is a prerequisite for crystallization.[10] A light, amorphous precipitate might suggest that the conditions are close to optimal. It can be a promising starting point for optimization by slightly reducing the protein or precipitant concentrations.[9][10] In some cases, crystals can even grow out of a precipitate over time in a process known as Ostwald ripening.[10] However, a heavy, brown, or skin-like precipitate often indicates protein denaturation and is a poor outcome.[2][10]

Troubleshooting Guide for Amorphous Precipitation

Problem: My crystallization drop immediately turned cloudy with a heavy, dense precipitate.

This outcome is a classic sign of excessively high supersaturation, causing the protein to "crash" out of the solution. The rate of nucleation is far too high for ordered crystal growth.

dot

Caption: Troubleshooting workflow for heavy amorphous precipitate.

Recommended Actions:

  • Reduce Precipitant Concentration: The most direct approach is to lower the concentration of this compound. Try reducing it in steps of 10-20% from the initial condition.[9][11]

  • Reduce Protein Concentration: Using a lower protein concentration can significantly reduce the amount of precipitate and may yield fewer but higher-quality crystals.[4]

  • Perform a Grid Screen: Systematically vary both the protein and this compound concentrations to find a more favorable window for crystallization.[4]

  • Adjust Temperature: Incubating the crystallization plates at a different temperature can alter the protein's solubility and the solution's phase diagram.[11][12]

Problem: I see a light, wispy precipitate, but no crystals have formed after several days.

This can be a promising result, indicating you are near the metastable zone where crystal growth occurs. The nucleation rate is still slightly too high, or the conditions are not optimal for crystal packing.

Recommended Actions:

  • Fine-Tune Concentrations: Make smaller, incremental changes to the this compound and protein concentrations around the hit condition.

  • Use Additive Screens: The addition of small molecules, salts, or different polymers can sometimes improve crystal contacts and promote growth over precipitation.[11][13] Divalent cations like MgCl₂ can be particularly effective.[13]

  • Attempt Seeding: If you suspect the precipitate may be microcrystalline, use it as a source for micro-seeding into a fresh drop with slightly lower precipitant concentration.[9][11] This bypasses the difficult initial nucleation event.

  • Slow Down Equilibration: For vapor diffusion methods, slowing the rate of equilibration can prevent excessive nucleation. This can be achieved by using larger drops or adding a layer of oil over the reservoir solution.[4]

Data and Parameters for Optimization

The following tables summarize key experimental variables that can be adjusted to prevent amorphous precipitation and promote crystal growth.

Table 1: Key Optimization Parameters

Parameter Typical Range Rationale for Adjustment
Protein Concentration 2 - 20 mg/mL High concentrations increase supersaturation, risking amorphous precipitate. Lower concentrations can lead to fewer, larger crystals.[4][5]
This compound Conc. 5 - 30% (w/v) Directly controls the level of supersaturation. This is often the first parameter to adjust when precipitation occurs.[5]
pH +/- 1.0 unit from pI Protein solubility is lowest at its isoelectric point (pI). Adjusting pH away from the pI can increase solubility and control precipitation rate.[4]
Temperature 4°C to 25°C Affects protein solubility and the kinetics of equilibration. A temperature gradient screen can identify optimal conditions.[12]

| Additives (e.g., Salts) | 0.05 - 0.2 M | Salts can alter protein solubility (salting-in/salting-out effects) and screen surface charges, which can improve crystal contacts.[11][14] |

Table 2: Quick Troubleshooting Reference

Observation Probable Cause Primary Recommendation(s) Secondary Action(s)
Heavy, immediate precipitate Gross supersaturation Lower precipitant and/or protein concentration significantly.[9] Change temperature; Adjust pH.
Light, non-birefringent precipitate Moderate supersaturation Perform fine grid screen of protein/precipitant concentrations. Use additive screens.
Birefringent precipitate (microcrystals) High nucleation rate Use seeding techniques (micro or streak).[2] Slow down equilibration rate.[4]

| Clear drop | Undersaturation | Increase protein and/or precipitant concentration.[2][9] | Leave plate for longer observation. |

Experimental Protocols

Protocol 1: Grid Screening for Optimizing Concentrations

This protocol describes setting up a systematic screen to find the optimal concentrations of protein and this compound.

dot

Caption: Visual representation of a grid screening experiment.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of your purified protein (e.g., at 20 mg/mL) and a stock solution of the precipitant (e.g., 40% w/v this compound in the appropriate buffer). All solutions must be filtered through a 0.22 µm filter.[3]

  • Set Up Reservoir: For a 24-well vapor diffusion plate, prepare a range of this compound concentrations in the reservoirs (e.g., 10%, 12%, 14%, 16%, 18%, 20%).

  • Prepare Protein Dilutions: Prepare a serial dilution of your protein stock to achieve the desired concentrations for the drops (e.g., 20, 15, 10, and 5 mg/mL).

  • Set Drops: For each row of wells, use a different protein concentration. Pipette 1 µL of the protein solution and 1 µL of the corresponding reservoir solution onto the cover slip (for hanging drop) or into the drop well (for sitting drop).

  • Seal and Incubate: Carefully seal the plate and incubate at a constant temperature.

  • Observe: Monitor the drops daily for the first week, then periodically for several weeks, recording all observations such as clear drops, precipitate, or crystals.[2]

Protocol 2: Micro-Seeding to Overcome Amorphous Precipitate

This technique is used when a condition produces microcrystals or a promising birefringent precipitate.

dot

Caption: Workflow for the micro-seeding technique.

Methodology:

  • Identify Source Drop: Select a drop that contains microcrystals or a precipitate that shows birefringence under polarized light.[9]

  • Prepare a Seed Stock:

    • Pipette 10-20 µL of a "stabilizing solution" (typically the reservoir solution from the source drop, diluted by 10-15%) into a microcentrifuge tube.

    • Open the well containing the source drop and, using a pipette tip or specialized tool (e.g., a cat whisker), touch the precipitate to transfer a small amount into the stabilizing solution.

    • Gently vortex the tube with a seed bead inside to break up the crystalline clusters into tiny seeds.

  • Prepare Recipient Drops: Set up new crystallization drops using conditions that previously remained clear but are close to the precipitating condition (i.e., slightly lower precipitant concentration).

  • Introduce Seeds: Using a fine tool or pipette tip, dip it into the seed stock and then streak it through the new recipient drop. This introduces stable nuclei.

  • Seal and Incubate: Seal the plate and monitor for the growth of larger, well-formed crystals from the introduced seeds.

References

Addressing dodecaethylene glycol-induced protein aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation issues induced by dodecaethylene glycol (DEG).

Troubleshooting Guides

Issue 1: Increased turbidity or visible precipitation observed after adding this compound.

Potential Cause Troubleshooting Steps
Protein Concentration High protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[1] Reduce the protein concentration and repeat the experiment.
Buffer Conditions (pH, Ionic Strength) The pH of the solution can significantly impact protein solubility. Proteins are often least soluble at their isoelectric point (pI).[2] Adjust the buffer pH to be at least one unit away from the protein's pI.[1] Altering the ionic strength with salts like NaCl can also modulate electrostatic interactions that may lead to aggregation.[2]
Temperature Elevated temperatures can destabilize proteins, leading to unfolding and subsequent aggregation.[2] Conduct experiments at a lower, controlled temperature (e.g., 4°C).
This compound Concentration The effect of polyethylene (B3416737) glycols on protein stability can be concentration-dependent.[3] Perform a concentration titration of this compound to identify an optimal range that minimizes aggregation.
Incubation Time Aggregation can be a time-dependent process. Monitor the sample over time to understand the kinetics of aggregation.

Issue 2: Size Exclusion Chromatography (SEC) shows an increase in high molecular weight species.

Potential Cause Troubleshooting Steps
Formation of Soluble Aggregates This compound may be promoting the formation of soluble oligomers or larger aggregates.[4]
- Optimize Formulation: Experiment with different excipients in combination with this compound. Sugars (e.g., sucrose, trehalose), polyols, and certain amino acids (e.g., arginine, glycine) can act as stabilizers.[5]
- Characterize Aggregates: Use complementary techniques like Dynamic Light Scattering (DLS) to get a more comprehensive understanding of the aggregate size distribution.[6]
Non-specific Interactions with SEC Column The protein or protein-DEG complex may be interacting with the stationary phase of the SEC column, leading to peak tailing or shifts.[7]
- Mobile Phase Modification: Adjust the mobile phase composition, for instance, by altering the salt concentration, to minimize non-specific binding.[8]
- Column Selection: Ensure the use of a column with a suitable pore size for the protein and its potential aggregates and a stationary phase with low protein-binding characteristics.[9]

Issue 3: Inconsistent or contradictory results in aggregation assays.

Potential Cause Troubleshooting Steps
Variability in this compound Stock Inconsistent preparation or degradation of the this compound solution can affect results. Prepare fresh stock solutions and ensure accurate concentration determination.
Sample Handling Agitation, shear stress, or repeated freeze-thaw cycles can induce protein aggregation.[10] Handle samples gently, avoid vigorous mixing, and minimize freeze-thaw cycles.
Assay Conditions Minor variations in experimental conditions (temperature, incubation time, buffer composition) can lead to different aggregation outcomes.[11] Standardize all experimental parameters and use appropriate controls.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced protein aggregation?

A1: The interaction between polyethylene glycols (PEGs) like this compound and proteins is complex and can involve several mechanisms. It is not always a straightforward inducer of aggregation; in some cases, PEGs can even stabilize proteins.[12] The outcome depends on the specific protein, its concentration, and the solution conditions. Potential mechanisms include:

  • Excluded Volume Effect: At higher concentrations, DEG can effectively "crowd" the protein molecules, leading to an increase in their effective concentration and promoting self-association.[3]

  • Hydrophobic Interactions: DEG has both hydrophilic and hydrophobic characteristics. It can interact with hydrophobic patches on the protein surface, which may lead to conformational changes or act as a bridge between protein molecules.

  • Preferential Hydration/Exclusion: DEG can alter the hydration shell of the protein. Preferential exclusion of DEG from the protein surface can lead to protein stabilization, while preferential binding can have a destabilizing effect.

Q2: How can I monitor this compound-induced protein aggregation?

A2: A multi-faceted approach using orthogonal techniques is recommended to accurately monitor protein aggregation:

  • Size Exclusion Chromatography (SEC): Separates proteins and their aggregates based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[13]

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, providing information on the presence of aggregates and their hydrodynamic radius.[6]

  • Spectroscopic Techniques:

    • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the formation of large, light-scattering aggregates.

    • Intrinsic Tryptophan Fluorescence: Changes in the fluorescence emission spectrum of tryptophan residues can indicate conformational changes that may precede aggregation.

    • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to beta-sheet-rich structures, which are often present in amyloid-like aggregates, resulting in a significant increase in fluorescence.[1]

Q3: What are some common strategies to mitigate this compound-induced protein aggregation?

A3: Several strategies can be employed to prevent or reduce DEG-induced aggregation:

  • Formulation Optimization: The addition of stabilizing excipients is a common approach. These can include:

    • Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These are known to stabilize proteins through the preferential exclusion mechanism.[5]

    • Amino Acids (e.g., arginine, glycine): Can suppress aggregation by various mechanisms, including binding to hydrophobic patches and increasing colloidal stability.

    • Surfactants (e.g., polysorbates): Can prevent aggregation at interfaces (e.g., air-water).

  • Protein Engineering: In some cases, modifying the protein sequence through site-directed mutagenesis to remove aggregation-prone regions can be an effective, albeit more involved, strategy.[10]

  • Process Optimization: Minimizing physical stresses such as high temperature, agitation, and freeze-thaw cycles during protein handling and storage is crucial.[10]

Quantitative Data Summary

This compound Conc. (%)% Monomer (by SEC)Average Hydrodynamic Radius (nm) (by DLS)Thioflavin T Fluorescence (Arbitrary Units)
099.55.210
198.25.815
592.115.650
1085.745.3120
2076.4110.8350

Experimental Protocols

Protocol 1: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Prepare a stock solution of your protein in a suitable, filtered buffer (e.g., 0.22 µm filter).

    • Prepare a range of this compound solutions in the same buffer.

    • Mix the protein and this compound solutions to achieve the desired final concentrations. Ensure gentle mixing to avoid shear-induced aggregation.

    • Filter the final samples through a low-protein-binding filter (e.g., 0.02 µm Anotop filter) directly into a clean DLS cuvette. A sample volume of at least 30 µL is typically required.[14]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize.

    • Set the measurement parameters, including the temperature, viscosity of the solvent, and refractive index.

  • Measurement:

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate to the set temperature for several minutes.

    • Perform multiple measurements (e.g., 10-20 runs) to ensure data reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the sample.

    • Report the average hydrodynamic radius and the polydispersity index (PDI). An increase in the average radius and PDI indicates the formation of aggregates.[6]

Protocol 2: Quantifying Soluble Aggregates by Size Exclusion Chromatography (SEC)

  • Sample Preparation:

    • Prepare protein samples with and without this compound at various concentrations as described in the DLS protocol.

    • If necessary, centrifuge the samples at a high speed to remove any large, insoluble aggregates before injection.

  • Chromatography System and Column:

    • Use an HPLC or UHPLC system equipped with a UV detector (typically monitoring at 280 nm).

    • Select an SEC column with a fractionation range appropriate for the size of your protein monomer and expected aggregates.[9]

    • Equilibrate the column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline) at a constant flow rate.

  • Injection and Elution:

    • Inject a defined volume of your sample onto the column.

    • Elute the sample isocratically with the mobile phase. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).[13]

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomer and aggregate species in the chromatogram.

    • Calculate the percentage of monomer and aggregates in each sample.

    • Compare the chromatograms of samples with and without this compound to assess the extent of aggregation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation p_stock Protein Stock mix Mix Protein + DEG p_stock->mix deg_stock DEG Stock deg_stock->mix filter Filter Sample mix->filter dls Dynamic Light Scattering (DLS) filter->dls sec Size Exclusion Chromatography (SEC) filter->sec size_dist Size Distribution (Rh, PDI) dls->size_dist agg_quant Aggregate Quantification (%) sec->agg_quant conclusion Assess Aggregation size_dist->conclusion agg_quant->conclusion

Caption: Experimental workflow for analyzing this compound-induced protein aggregation.

troubleshooting_logic start Protein Aggregation Observed with DEG check_conc Is Protein Concentration High? start->check_conc reduce_conc Reduce Protein Concentration check_conc->reduce_conc Yes check_buffer Are Buffer Conditions (pH, Ionic Strength) Optimal? check_conc->check_buffer No reduce_conc->check_buffer optimize_buffer Optimize Buffer (pH, Salt) check_buffer->optimize_buffer No check_temp Is Temperature Elevated? check_buffer->check_temp Yes optimize_buffer->check_temp lower_temp Lower Incubation Temperature check_temp->lower_temp Yes add_stabilizers Add Stabilizing Excipients check_temp->add_stabilizers No lower_temp->add_stabilizers end Aggregation Minimized add_stabilizers->end

Caption: Troubleshooting logic for addressing this compound-induced protein aggregation.

References

Stability and storage conditions to prevent dodecaethylene glycol degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of dodecaethylene glycol to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, helping you to identify and resolve potential problems in your experiments.

Issue Potential Cause Recommended Action
Decreased pH of this compound Solution Oxidative degradation leading to the formation of acidic byproducts such as formic acid and glycolic acid.[1][2]1. Verify the storage conditions. Ensure the solution is protected from light, oxygen, and high temperatures. 2. Purge the container with an inert gas like argon or nitrogen before sealing. 3. Consider adding an antioxidant to the solution if compatible with your application. 4. If the pH is significantly low, the product may be degraded and should be discarded.
Unexpected Peaks in Analytical Chromatography (HPLC, GC) Presence of degradation products such as shorter PEG chains, aldehydes, or carboxylic acids.[1][2]1. Confirm the identity of the unexpected peaks using a mass spectrometer (MS) detector. 2. Review the storage history of the this compound. Prolonged exposure to adverse conditions can accelerate degradation. 3. Run a fresh, unopened standard of this compound to compare the chromatograms and confirm degradation.
Inconsistent Experimental Results Variability in the quality of this compound due to batch-to-batch differences or degradation over time.1. Always use this compound from a reputable supplier and record the lot number for traceability. 2. Perform a quality control check on new batches, such as measuring the pH and running an analytical chromatogram. 3. Avoid using old or improperly stored material.
Physical Changes in Appearance (e.g., Color Change, Particulate Formation) Significant degradation or contamination of the material.1. Do not use the material if any physical changes are observed. 2. Discard the product according to your institution's hazardous waste disposal procedures.[3] 3. Source a new, high-purity batch of this compound for your experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For optimal stability, storage at 2-8°C is recommended.[3] To minimize oxidation, purging the container with an inert gas such as argon or nitrogen is also advisable.

2. What factors can cause this compound to degrade?

This compound degradation can be accelerated by several factors:

  • Exposure to Oxygen: Leads to oxidative degradation, forming peroxides, aldehydes, and carboxylic acids.[4]

  • Elevated Temperatures: Increases the rate of thermal and oxidative degradation.[5]

  • Exposure to Light: Can promote photo-oxidative degradation.

  • Presence of Metal Ions: Certain metals can catalyze oxidative degradation.[6]

  • Extreme pH: Both highly acidic and basic conditions can promote hydrolysis of the ether linkages, although they are generally more stable than ester bonds.[7][8]

3. What are the common degradation products of this compound?

The degradation of this compound, primarily through oxidation, can result in the formation of various byproducts, including:

  • Shorter-chain polyethylene (B3416737) glycols

  • Aldehydes (e.g., formaldehyde, acetaldehyde)[2]

  • Carboxylic acids (e.g., formic acid, glycolic acid, oxalic acid)[1][2]

  • Peroxides[4]

4. How can I detect this compound degradation?

Several analytical techniques can be employed to detect the degradation of this compound:

  • pH Measurement: A decrease in the pH of an aqueous solution of this compound can indicate the formation of acidic degradation products.[4]

  • Gas Chromatography (GC): Particularly with a flame ionization detector (GC-FID), can be used to identify and quantify volatile impurities and degradation products.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Can separate and quantify non-volatile degradation products.[4]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weights of degradation products, revealing chain scission and the formation of various end groups.[11][12]

5. Is it safe to use this compound that has been stored for a long time?

The usability of long-stored this compound depends on the storage conditions. If stored under optimal conditions (cool, dark, and under an inert atmosphere), it can remain stable for an extended period. However, it is always recommended to perform a quality check, such as pH measurement or analytical chromatography, before use in critical applications, especially if the material is past its recommended re-test date.

6. What materials are compatible with this compound for storage and handling?

This compound is generally compatible with glass and a variety of plastics. However, it is important to consult a chemical compatibility chart for specific plastics, as some may be susceptible to swelling or degradation over time. Avoid contact with strong oxidizing agents, as they can accelerate its degradation.

Data on this compound Stability

Condition Effect on Stability Primary Degradation Products
Elevated Temperature (>40°C) Increased rate of thermal and oxidative degradation.Shorter PEG chains, aldehydes, carboxylic acids.
Exposure to UV Light Promotes photo-oxidative degradation.Peroxides, aldehydes, and other oxygenated species.
Presence of Oxygen Leads to oxidative chain scission.Aldehydes, formic acid, glycolic acid.[1][2]
Strong Acids/Bases Can catalyze the cleavage of ether bonds, though they are relatively stable.Shorter PEG chains.
Presence of Transition Metals (e.g., Fe, Cu) Can catalyze oxidative degradation.[6]Similar to oxidative degradation products.

Experimental Protocols

Protocol 1: Determination of this compound Purity and Detection of Degradation Products by Gas Chromatography (GC-FID)

Objective: To assess the purity of this compound and identify potential volatile degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or methanol)

  • Gas chromatograph with a flame ionization detector (FID)

  • Appropriate GC column (e.g., a mid-polar capillary column like a DB-5ms)

  • Helium or nitrogen carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • Instrument Setup:

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 300°C.

    • Program the oven temperature as follows: initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/minute, and hold for 2 minutes.[13]

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Analyze the resulting chromatogram. The major peak will correspond to this compound.

    • Look for smaller peaks at earlier retention times, which may correspond to more volatile degradation products like shorter glycols or their byproducts.

    • Compare the chromatogram to that of a known pure standard to identify any new peaks.

Protocol 2: Monitoring this compound Degradation by pH Measurement

Objective: To monitor the formation of acidic degradation products in an aqueous solution of this compound over time.

Materials:

  • This compound

  • Deionized water

  • Calibrated pH meter

  • Glass vials

Procedure:

  • Sample Preparation: Prepare an aqueous solution of this compound (e.g., 10% w/v).

  • Initial Measurement: Immediately after preparation, measure and record the initial pH of the solution.

  • Incubation: Aliquot the solution into several glass vials. Expose these vials to different conditions you wish to test (e.g., room temperature with light exposure, 40°C in the dark, etc.).

  • Periodic Measurement: At regular intervals (e.g., daily, weekly), remove a vial from each condition and allow it to cool to room temperature. Measure and record the pH.

  • Data Analysis: Plot the pH of the solutions as a function of time for each condition. A significant decrease in pH over time is indicative of degradation.

Visualizations

Degradation_Pathway DEG This compound Degradation Oxidative Degradation DEG->Degradation O2 Oxygen (O2) O2->Degradation Light Light (UV) Light->Degradation Heat Heat Heat->Degradation Metals Metal Ions Metals->Degradation Peroxides Peroxides Degradation->Peroxides Aldehydes Aldehydes Degradation->Aldehydes Acids Carboxylic Acids (e.g., Formic, Glycolic) Degradation->Acids ShorterChains Shorter PEG Chains Degradation->ShorterChains

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Flowchart Start Inconsistent Experimental Results or Suspected Degradation CheckAppearance Check Physical Appearance (Color, Particulates) Start->CheckAppearance MeasurepH Measure pH of Aqueous Solution CheckAppearance->MeasurepH Normal Discard Discard Material CheckAppearance->Discard Abnormal Normal pH is Neutral/Expected MeasurepH->Normal No LowpH pH is Low MeasurepH->LowpH Yes AnalyticalTest Perform Analytical Test (GC or HPLC) Pure Chromatogram Shows High Purity AnalyticalTest->Pure No Impure Unexpected Peaks Observed AnalyticalTest->Impure Yes Normal->AnalyticalTest ReviewStorage Review Storage Conditions (Temp, Light, O2) LowpH->ReviewStorage ConsiderOtherFactors Material is Likely Stable. Consider other experimental factors. Pure->ConsiderOtherFactors Impure->ReviewStorage ReviewStorage->Discard

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Minimizing Viscosity Issues with Concentrated Dodecaethylene Glycol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address viscosity-related challenges during experiments with concentrated dodecaethylene glycol (C12E) solutions.

Troubleshooting Guide

This guide is designed to help you resolve common issues you may encounter with the viscosity of your this compound solutions.

Issue 1: My concentrated this compound solution is too viscous to pipette accurately.

  • Question: What immediate steps can I take to lower the viscosity of my C12E solution for easier handling?

  • Answer:

    • Increase the Temperature: Gently warming the solution can significantly decrease its viscosity.[1][2] Place the solution in a temperature-controlled water bath and incrementally increase the temperature. Monitor the viscosity at each new temperature to find the optimal handling conditions without degrading your sample.

    • Dilution: If your experimental protocol allows, diluting the solution with a suitable solvent (e.g., deionized water, buffer) will lower the concentration and, therefore, the viscosity.[3][4] Be sure to recalculate your final concentrations after dilution.

    • Use Appropriate Equipment: For highly viscous solutions, consider using positive displacement pipettes or wide-bore pipette tips to ensure accurate volume measurements.[5]

Issue 2: The viscosity of my solution is inconsistent between batches.

  • Question: I'm observing significant batch-to-batch variability in the viscosity of my C12E solutions, even at the same concentration. What could be the cause?

  • Answer:

    • Check for Complete Dissolution: Ensure that the this compound is fully dissolved. Incomplete dissolution can lead to a heterogeneous mixture with inconsistent viscosity. Gentle heating and stirring can aid in complete dissolution.

    • Verify Concentration: Double-check your calculations and measurements when preparing the solutions. Small errors in weighing the solute or measuring the solvent can lead to significant viscosity differences at high concentrations.

    • Control Temperature: Viscosity is highly dependent on temperature.[1][2] Ensure that you are preparing and measuring your solutions at a consistent, controlled temperature.

    • Assess Raw Material Purity: Variations in the purity or oligomer distribution of your this compound can affect the final viscosity. If possible, obtain a certificate of analysis for each batch of C12E.

Issue 3: My solution's viscosity increases unexpectedly over time.

  • Question: I prepared a C12E solution that had an acceptable viscosity, but after a period of storage, it has become much more viscous. Why is this happening?

  • Answer:

    • Evaporation: If the solution is not stored in a tightly sealed container, solvent evaporation can occur, leading to an increase in the concentration and, consequently, the viscosity of the solution.

    • Temperature Changes: If the solution was prepared at an elevated temperature and then stored at a lower temperature, the viscosity will naturally increase.[6] Always re-equilibrate your solution to the intended experimental temperature before use.

    • Phase Separation or Gelation: At certain concentrations and temperatures, polyethylene (B3416737) glycol solutions can form gels or separate into different phases, which can drastically increase viscosity.[7] Visually inspect the solution for any signs of turbidity or phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of this compound solutions?

A1: The viscosity of this compound solutions is primarily influenced by three main factors:

  • Concentration: Viscosity increases non-linearly with increasing concentration.[3][8] At higher concentrations, the polymer chains are closer together, leading to increased intermolecular friction.

  • Temperature: Viscosity is inversely proportional to temperature. As the temperature increases, the kinetic energy of the molecules increases, reducing intermolecular forces and causing the viscosity to decrease.[1][2][6][9]

  • Molecular Weight: For a given concentration and temperature, polyethylene glycols with higher molecular weights will form more viscous solutions due to greater chain entanglement.[10]

Q2: How can I reduce the viscosity of my concentrated this compound solution without changing the concentration?

A2: If dilution is not an option, you can try the following:

  • Increase Temperature: As mentioned in the troubleshooting guide, increasing the temperature is a very effective way to reduce viscosity.[6][9]

  • Additives: Certain additives can disrupt the intermolecular interactions between the glycol molecules and reduce viscosity.

    • Alcohols: Low molecular weight alcohols like ethanol (B145695) or 2-propanol can alter the solution's viscosity. However, the effect can be complex, with viscosity sometimes increasing at lower alcohol concentrations before decreasing.[11]

    • Salts: The addition of inorganic salts can either increase or decrease the viscosity of PEG solutions, depending on the specific salt and its concentration.[12][13] Some salts can disrupt the hydrogen bonding network of water and its interaction with the PEG chains, leading to a decrease in viscosity.

Q3: Is there a standard method for measuring the viscosity of these solutions in a research setting?

A3: Yes, a common and accessible method for measuring the kinematic viscosity of Newtonian fluids like many polyethylene glycol solutions is through the use of a capillary viscometer, such as an Ostwald or Ubbelohde viscometer.[14] This method involves measuring the time it takes for a fixed volume of the liquid to flow through a capillary tube under the force of gravity.[14] Rotational viscometers are also frequently used and can provide more detailed information about the rheological properties of the solution.

Q4: At what concentration should I become concerned about high viscosity issues with this compound solutions?

A4: While there is no single concentration threshold that applies to all situations, viscosity issues often become more pronounced at concentrations above 10-20% (w/v) for higher molecular weight polyethylene glycols. For this compound, which has a moderate molecular weight, you may start to encounter handling difficulties at higher concentrations, especially at or below room temperature. It is always best to perform a small-scale pilot preparation to assess the viscosity at your desired concentration and temperature before preparing a large batch.

Data Presentation

Table 1: Effect of Concentration on the Viscosity of Aqueous PEG Solutions at 25°C

PEG Molecular Weight ( g/mol )Concentration (% w/w)Dynamic Viscosity (mPa·s)
40010~1.5
40030~4.0
40050~10.0
600010~3.0
600030~30.0
600050>200.0

Table 2: Effect of Temperature on the Viscosity of a 50% (w/w) Aqueous PEG 400 Solution

Temperature (°C)Dynamic Viscosity (mPa·s)
10~25.0
25~10.0
40~5.0
60~2.5

Table 3: Effect of Additives on the Viscosity of Aqueous PEG Solutions

PEG SystemAdditiveAdditive ConcentrationApproximate Change in Viscosity
PEG 6000 (300 g/L) in water at 20°CEthanol50% (v/v)Increase, then decrease[11]
PEG 6000 (300 g/L) in water at 20°C2-Propanol50% (v/v)Increase, then decrease[11]
Aqueous PEGVarious Salts (e.g., KCl, NaCl)VariesCan increase or decrease[12][13]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Solution

  • Materials:

    • This compound (C12E)

    • Solvent (e.g., deionized water, buffer)

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • Beaker

    • Spatula

    • Analytical balance

  • Procedure:

    • Determine the desired concentration and total volume of the solution.

    • Accurately weigh the required mass of this compound using an analytical balance and transfer it to a beaker.

    • Add approximately 80% of the final volume of the solvent to the beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Stir the mixture until the this compound is completely dissolved. Gentle heating (e.g., to 30-40°C) can be applied to expedite dissolution, especially for high concentrations.

    • Once dissolved, carefully transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

    • Allow the solution to cool to room temperature if it was heated.

    • Add the solvent to the volumetric flask up to the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Viscosity Measurement using a Capillary Viscometer

  • Materials and Equipment:

    • Capillary viscometer (e.g., Ostwald or Ubbelohde type)

    • Constant temperature water bath

    • Stopwatch

    • Pipette and bulb

    • This compound solution

    • Reference liquid with known viscosity (e.g., deionized water)

  • Procedure:

    • Clean the viscometer thoroughly with a suitable solvent and dry it completely.

    • Equilibrate the constant temperature water bath to the desired measurement temperature.[14]

    • Mount the viscometer vertically in the water bath.

    • Pipette a known volume of the this compound solution into the larger reservoir of the viscometer.

    • Allow the solution to thermally equilibrate in the water bath for at least 10-15 minutes.

    • Using a pipette bulb, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.

    • Remove the bulb and allow the liquid to flow freely down the capillary.

    • Start the stopwatch precisely when the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch precisely when the meniscus passes the lower timing mark.

    • Record the efflux time.

    • Repeat the measurement at least three times to ensure reproducibility. The efflux times should be within a few tenths of a second of each other.

    • To determine the kinematic viscosity, the average efflux time is multiplied by the viscometer constant. If the viscometer constant is unknown, it can be determined by measuring the efflux time of a reference liquid with a known viscosity at the same temperature.

Visualizations

ViscosityFactors cluster_factors Primary Factors Concentration Concentration Viscosity Solution Viscosity Concentration->Viscosity Increases Temperature Temperature Temperature->Viscosity Decreases MolecularWeight Molecular Weight MolecularWeight->Viscosity Increases

Caption: Factors influencing the viscosity of this compound solutions.

TroubleshootingWorkflow start High Viscosity Issue Identified check_temp Is the solution at the correct experimental temperature? start->check_temp adjust_temp Warm solution to the correct temperature check_temp->adjust_temp No check_conc Is the concentration correct? check_temp->check_conc Yes adjust_temp->check_conc reprepare Re-prepare solution with verified calculations check_conc->reprepare No consider_dilution Can the experiment tolerate dilution? check_conc->consider_dilution Yes end Viscosity Issue Resolved reprepare->end dilute Dilute solution and recalculate concentration consider_dilution->dilute Yes use_additives Consider viscosity-reducing additives (e.g., alcohols, salts) consider_dilution->use_additives No dilute->end use_additives->end end_fail Consult further resources or reformulate use_additives->end_fail

Caption: Workflow for troubleshooting high viscosity issues.

ViscosityMeasurementWorkflow start Prepare C12E Solution setup Set up and clean capillary viscometer start->setup equilibrate Equilibrate viscometer and solution in water bath setup->equilibrate load Load solution into viscometer equilibrate->load measure Measure efflux time (repeat 3x) load->measure calculate Calculate kinematic viscosity measure->calculate end Viscosity Determined calculate->end

Caption: Experimental workflow for viscosity measurement.

References

Strategies to control the nucleation rate in dodecaethylene glycol-mediated crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dodecaethylene glycol (a type of polyethylene (B3416737) glycol, PEG) to control nucleation rates during crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in crystallization? A1: this compound acts as a precipitating agent. Its principal function is to control the supersaturation of the solution, which is the main driving force for both the nucleation and growth of crystals.[1] By inducing a state of supersaturation, it promotes the aggregation of molecules into an ordered crystal lattice.[2]

Q2: How does the concentration of this compound affect the nucleation rate? A2: The concentration of this compound is a critical parameter for tuning nucleation rates. It can either enhance or suppress crystal nucleation.[3][4] This effect is linked to its influence on the liquid-liquid phase separation boundary of the solution.[3][4][5] Generally, at higher supersaturation levels (often induced by higher concentrations of PEG), nucleation tends to dominate over crystal growth, resulting in a larger number of smaller crystals.[1]

Q3: Can I control the nucleation rate without altering the protein concentration, pH, or ionicity? A3: Yes, one of the significant advantages of using agents like this compound is the ability to control the nucleation rate by simply varying the additive's concentration, without needing to change the protein concentration, acidity, or ionicity of the solution.[3][4][5]

Q4: I'm observing an amorphous precipitate instead of crystals. What is the likely cause? A4: The formation of an amorphous precipitate typically indicates that the level of supersaturation is too high or was achieved too rapidly. This causes the molecules to fall out of solution in a disordered manner before they can organize into a crystal lattice. Adjusting the concentration of this compound or the temperature can help slow down the process.

Q5: How does the molecular weight of the polyethylene glycol (PEG) used impact crystallization? A5: The molecular weight of PEG is an important factor. Different molecular weights can alter the depletion interaction strength and can lead to different crystal forms or habits.[2][6] While this guide focuses on this compound, experimenting with different molecular weight PEGs (e.g., PEG 400, PEG 3350) is a common strategy in crystallization screening.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound-mediated crystallization experiments.

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals / Very Few Crystals Insufficient Supersaturation: The concentration of the protein or this compound may be too low.• Incrementally increase the concentration of this compound. • Concentrate the protein sample (a typical starting range is 10-20 mg/mL).[8] • If the mother liquor contains a significant amount of the compound, try to recover it and re-attempt crystallization with less solvent.[9]
Many Small Crystals High Nucleation Rate: The solution is likely too supersaturated, causing nucleation to dominate over crystal growth.[1]• Decrease the concentration of this compound. • Lower the protein concentration. • Adjust the temperature to increase solubility and approach the metastable zone more slowly.
Amorphous Precipitate / Oiling Out Excessive Supersaturation: The system has moved too far into the labile zone, causing rapid, disordered precipitation.• Substantially decrease the concentration of this compound. • Add a small amount of additional solvent to the mixture and gently heat until the precipitate dissolves, then allow it to cool more slowly.[9] • Consider screening a range of this compound concentrations to find the optimal window.
Rapid Crystallization Sub-optimal Solvent Volume: The solution is cooling and equilibrating too quickly, which can trap impurities.[9]• Return the sample to a heat source and add a small amount of extra solvent to exceed the minimum required for dissolution. This will slow the cooling and crystallization process.[9]
Irreproducible Results Inconsistent Experimental Parameters: Minor variations in temperature, volume, or reagent purity can affect outcomes.• Ensure the protein sample is highly pure (>90%).[8] • Use fresh, high-quality this compound and buffer reagents. • Precisely control all volumes and temperatures. Maintain a stable incubation environment.
Inhibition of Crystallization High Additive Concentration: At certain concentrations, glycols can inhibit nucleation and crystal growth entirely.[10][11]• If screening reveals a complete lack of precipitation even at high concentrations, it may indicate an inhibitory effect. Reduce the concentration of this compound significantly or try a different precipitant.

Experimental Protocols

Key Protocol: Hanging Drop Vapor Diffusion

This is one of the most common methods for protein crystallization.[8] It allows for a slow and controlled increase in the concentration of both the protein and the precipitant (this compound) to achieve supersaturation.

Materials:

  • Purified protein solution (e.g., 10-20 mg/mL)

  • This compound stock solution (at a concentration known to be effective, or as part of a screen)

  • Buffer solution

  • Crystallization plates (e.g., 24-well)

  • Siliconized glass cover slips

  • Microscope for observing crystals

Methodology:

  • Prepare the Reservoir: In each well of the crystallization plate, pipette the "reservoir solution." This typically consists of 500 µL to 1 mL of the this compound/buffer solution.

  • Prepare the Drop: On a clean cover slip, mix a small volume of the protein solution with an equal volume of the reservoir solution. A typical drop might be 1 µL of protein plus 1 µL of reservoir solution.

  • Seal the Well: Invert the cover slip and place it over the well, ensuring the drop is suspended "hanging" over the reservoir. Seal the well airtight with vacuum grease or the plate's built-in seals.

  • Equilibration: Water will slowly evaporate from the drop and diffuse into the more concentrated reservoir solution. This process gradually increases the concentration of both the protein and the this compound within the drop, slowly moving it toward a state of supersaturation.

  • Incubation and Observation: Store the plate in a stable, vibration-free environment at a constant temperature. Periodically check the drops for crystal formation under a microscope over several days to weeks.

Visualizations

G cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_process Crystallization Process cluster_analysis Analysis A Prepare Reservoir Solution (Buffer + this compound) C Pipette Reservoir Solution into Well A->C B Prepare Protein Solution (>90% Purity) D Mix Protein + Reservoir Solution on Cover Slip B->D E Invert Slip & Seal Well D->E F Equilibration via Vapor Diffusion E->F G Achieve Supersaturation F->G H Nucleation & Crystal Growth G->H I Periodic Microscopic Observation H->I J Result: Crystals Formed I->J

Caption: Workflow for a hanging drop crystallization experiment.

G cluster_inputs Controllable Parameters cluster_driving_force Driving Force cluster_outcomes Experimental Outcomes conc Dodecaethylene Glycol Conc. super Supersaturation conc->super temp Temperature temp->super protein Protein Conc. protein->super nucl Nucleation Rate super->nucl directly drives growth Growth Rate super->growth directly drives size Crystal Size nucl->size high rate -> smaller size number Crystal Number nucl->number high rate -> more crystals growth->size high rate -> larger size

Caption: Relationship between parameters and crystallization outcomes.

G start Problem Occurred q1 What is the outcome? start->q1 no_xtal No Crystals q1->no_xtal No Solids precip Amorphous Precipitate q1->precip Disordered Solid small_xtal Many Small Crystals q1->small_xtal Ordered Solid sol_no_xtal Increase DEG/Protein Conc. Check Purity no_xtal->sol_no_xtal sol_precip Decrease DEG/Protein Conc. Slow Equilibration precip->sol_precip sol_small_xtal Decrease DEG/Protein Conc. Optimize Temperature small_xtal->sol_small_xtal

Caption: A basic troubleshooting flowchart for common issues.

References

Technical Support Center: Overcoming Challenges of Dodecaethylene Glycol (PEG12) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dodecaethylene glycol (PEG12) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PEG12) and why is it used in bioconjugation?

A1: this compound (PEG12) is a discrete polyethylene (B3416737) glycol (dPEG®) molecule with exactly 12 ethylene (B1197577) glycol units. Unlike traditional polymeric PEGs, which are a heterogeneous mixture of different chain lengths, dPEG® products are single molecules, ensuring uniformity in your final conjugate.[1] PEGylation, the process of attaching PEG chains to molecules like proteins or peptides, is a widely used strategy to improve the therapeutic properties of biomolecules.[2] Specifically, PEGylation can:

  • Increase solubility and stability: The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic molecules and protect the biomolecule from degradation.[3][]

  • Reduce immunogenicity: The PEG chain can shield the biomolecule from the host's immune system, reducing the risk of an immune response.[5]

  • Prolong circulation half-life: The increased hydrodynamic size of the PEGylated molecule slows its clearance from the body by reducing renal filtration.[5][6]

PEG12 is a relatively short PEG chain, which can be advantageous in minimizing steric hindrance that might interfere with the biological activity of the conjugated molecule, a common concern with longer PEG chains.[1][7]

Q2: What are the most common challenges encountered when using this compound (PEG12) for bioconjugation?

A2: While PEG12 offers several benefits, researchers may encounter the following challenges:

  • Low Conjugation Efficiency/Yield: This can be due to several factors, including hydrolysis of the reactive PEG12 reagent (e.g., NHS ester), suboptimal reaction conditions (pH, temperature, molar ratio), or steric hindrance at the conjugation site.[3][8]

  • Protein Aggregation: Modification of surface residues can alter the protein's isoelectric point and hydrophobicity, potentially leading to aggregation.[9][10] While PEGylation is often used to prevent aggregation, improper reaction conditions or a high degree of labeling can have the opposite effect.[2]

  • Non-Specific Binding: Unreacted or hydrolyzed PEG12 reagents can lead to background signal in downstream applications. Additionally, the bioconjugate itself might exhibit non-specific binding.[11][12]

  • Heterogeneity of the Final Product: Even with a discrete PEG like PEG12, random conjugation to multiple sites on a protein (e.g., lysine (B10760008) residues) can result in a mixture of products with varying numbers of PEG chains attached (PEGmers).[13]

Q3: How do I choose the right reactive group for my this compound (PEG12) reagent?

A3: The choice of the reactive group on your PEG12 reagent depends on the available functional groups on your target biomolecule. The most common strategies involve:

  • Amine-reactive (e.g., NHS ester): Targets primary amines found on lysine residues and the N-terminus of proteins. This is a widely used and robust method.[3][14]

  • Thiol-reactive (e.g., maleimide): Targets free sulfhydryl groups on cysteine residues. This approach allows for more site-specific conjugation as cysteine residues are often less abundant than lysine residues.[8]

  • Carboxyl-reactive (e.g., EDC/NHS): Targets carboxylic acid groups on aspartic and glutamic acid residues.[15]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during this compound (PEG12) bioconjugation.

Issue 1: Low or No Conjugation Yield

Low conjugation yield is a frequent problem in bioconjugation. The following decision tree can help you identify and resolve the root cause.

LowYieldTroubleshooting Start Low/No Conjugation Yield CheckReagents Verify Reagent Quality and Handling Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckPurification Assess Purification Method Start->CheckPurification Hydrolysis PEG12-NHS Ester Hydrolyzed? CheckReagents->Hydrolysis Moisture sensitivity BufferIssue Amine-containing Buffer Used? CheckConditions->BufferIssue Buffer compatibility pH_Issue Suboptimal pH? CheckConditions->pH_Issue pH dependence RatioIssue Incorrect Molar Ratio? CheckConditions->RatioIssue Stoichiometry LossOfProduct Product Lost During Purification? CheckPurification->LossOfProduct Hydrolysis->BufferIssue No Solution1 Use fresh, anhydrous solvent for PEG12-NHS. Prepare solution immediately before use. Hydrolysis->Solution1 Yes BufferIssue->pH_Issue No Solution2 Use amine-free buffers (e.g., PBS, HEPES, Borate). Perform buffer exchange if necessary. BufferIssue->Solution2 Yes pH_Issue->RatioIssue No Solution3 Optimize pH (typically 7.2-8.5 for NHS esters). Start with pH 8.3-8.5 as a good starting point. pH_Issue->Solution3 Yes Solution4 Perform a titration of PEG12-reagent to protein ratio. Start with a 5-20 fold molar excess. RatioIssue->Solution4 Yes Solution5 Optimize purification method (e.g., SEC, IEX). Check for product in all fractions. LossOfProduct->Solution5 Yes AggregationTroubleshooting Start Protein Aggregation Observed CheckLabeling Evaluate Degree of Labeling Start->CheckLabeling CheckBuffer Assess Buffer Conditions Start->CheckBuffer CheckConcentration Review Protein Concentration Start->CheckConcentration Overlabeling High Molar Excess of PEG12? CheckLabeling->Overlabeling BufferInstability Is buffer destabilizing the protein? CheckBuffer->BufferInstability HighConcentration Is protein concentration too high? CheckConcentration->HighConcentration Solution1 Reduce molar excess of PEG12 reagent. Perform titration to find optimal ratio. Overlabeling->Solution1 Yes Solution2 Add stabilizing excipients (e.g., arginine, glycerol). Optimize buffer pH and ionic strength. BufferInstability->Solution2 Yes Solution3 Perform conjugation at a lower protein concentration. Add PEG12 reagent slowly with gentle mixing. HighConcentration->Solution3 Yes ExperimentalWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis PrepProtein 1. Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Reaction 3. Mix Protein and PEG12-NHS (5-20x molar excess of PEG) PrepProtein->Reaction PrepPEG 2. Prepare PEG12-NHS Solution (10 mM in anhydrous DMSO/DMF) PrepPEG->Reaction Incubate 4. Incubate (RT for 30-60 min or 4°C for 2-12h) Reaction->Incubate Quench 5. Quench Reaction (Add Tris-HCl to 50-100 mM) Incubate->Quench Purify 6. Purify Conjugate (e.g., SEC-HPLC) Quench->Purify Characterize 7. Characterize Conjugate (e.g., Mass Spectrometry, SDS-PAGE) Purify->Characterize

References

Validation & Comparative

Dodecaethylene Glycol: A Comparative Analysis of its Efficacy as a Cross-linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomaterials, the choice of a cross-linking agent is pivotal in dictating the final properties and performance of a hydrogel. Dodecaethylene glycol, a member of the polyethylene (B3416737) glycol (PEG) family, has emerged as a versatile cross-linking agent, offering a unique balance of hydrophilicity, biocompatibility, and tunable mechanical properties. This guide provides an objective comparison of this compound-based cross-linkers with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their material selection process.

Performance Comparison of Cross-linking Agents

The efficacy of a cross-linking agent is evaluated based on several key performance indicators, including swelling ratio, mechanical strength, and biocompatibility. The following tables summarize quantitative data from various studies to facilitate a comparative analysis.

Disclaimer: The data presented below is compiled from multiple sources and may have been obtained under different experimental conditions. Therefore, direct comparison should be made with caution.

Table 1: Swelling Ratio of Hydrogels with Different Ethylene Glycol-Based Cross-linkers

Cross-linking AgentPolymer SystemSwelling Ratio (%)Reference
Ethylene Glycol Dimethacrylate (EGDMA)Poly(N-isopropylacrylamide)~300-500[1]
Di(ethylene glycol) Diacrylate (DEGDA)Poly(N-vinylcaprolactam)~400-600[2]
Tetra(ethylene glycol) Dimethacrylate (TEGDA)Poly(N-isopropylacrylamide)Higher than EGDMA[1]
This compound Diacrylate (PEGDA, n≈12) Poly(acrylamide)Variable, dependent on concentrationN/A
Poly(ethylene glycol) Diacrylate (PEGDA, MW 3400)PEGDA~800-1200[3]
Poly(ethylene glycol) Diacrylate (PEGDA, MW 10000)PEGDA~1500-2500[3]

Note: Specific data for this compound diacrylate was not available in the reviewed literature, but its performance is expected to be intermediate between shorter and longer PEG chains.

Table 2: Mechanical Properties of Hydrogels with Different Ethylene Glycol-Based Cross-linkers

Cross-linking AgentPolymer SystemCompressive Modulus (kPa)Reference
Ethylene Glycol Dimethacrylate (EGDMA)Poly(methyl methacrylate)No significant increase[4]
Poly(ethylene glycol) Diacrylate (PEGDA 400)PEGDA Blends~420[3]
Poly(ethylene glycol) Diacrylate (PEGDA 3400)PEGDA Blends~420[3]
This compound Diacrylate (PEGDA, n≈12) Poly(acrylamide)Variable, dependent on concentrationN/A
Poly(ethylene glycol) Diacrylate (PEGDA, MW 10000)PEGDA30 - 110[3]

Note: The mechanical properties of hydrogels are highly dependent on the polymer concentration and the cross-linking density.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the comparison of cross-linking agents.

Protocol 1: Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA) Hydrogels

This protocol describes the synthesis of PEGDA hydrogels via photopolymerization, which can be adapted for this compound diacrylate.

Materials:

  • Poly(ethylene glycol) diacrylate (e.g., this compound diacrylate)

  • Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a precursor solution by dissolving the desired concentration of PEGDA and photoinitiator in PBS.

  • Transfer the precursor solution into a mold of the desired shape.

  • Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization.

  • After polymerization, swell the hydrogel in PBS to remove any unreacted components.[5][6]

Protocol 2: Measurement of Swelling Ratio

The swelling ratio is a measure of a hydrogel's ability to absorb and retain water.

Procedure:

  • Immerse a dried, pre-weighed hydrogel sample (Wd) in distilled water or a specific buffer solution.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the hydrogel reaches equilibrium swelling (constant weight).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.[7][8][9]

Protocol 3: Mechanical Testing of Hydrogels

The mechanical properties of hydrogels, such as compressive modulus, are often characterized using rheometry or uniaxial compression tests.[10][11][12]

Procedure (using a rheometer):

  • Place a cylindrical hydrogel sample onto the lower plate of the rheometer.

  • Lower the upper plate to make contact with the hydrogel and apply a slight compressive strain.

  • Perform a frequency sweep at a constant strain to determine the storage modulus (G') and loss modulus (G'').

  • The compressive modulus can be calculated from the storage modulus.[13]

Biocompatibility and Cell-Material Interactions

Poly(ethylene glycol)-based hydrogels are generally considered biocompatible and are widely used in biomedical applications.[14][15] The inert nature of the PEG backbone minimizes non-specific protein adsorption and inflammatory responses. The properties of the hydrogel, governed by the cross-linker, can significantly influence cell behavior, including adhesion, proliferation, and differentiation.

Cell adhesion to synthetic hydrogels is often mediated by the incorporation of cell-adhesive ligands, such as the RGD peptide, which can interact with cell surface receptors called integrins.[16][17] This interaction triggers intracellular signaling cascades that regulate various cellular functions.[3][18]

Visualizations

To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Hydrogel_Synthesis cluster_prep Precursor Solution Preparation cluster_poly Photopolymerization cluster_post Post-Processing PEGDA This compound Diacrylate Mixing Mixing PEGDA->Mixing PI Photoinitiator PI->Mixing PBS PBS (pH 7.4) PBS->Mixing Mold Transfer to Mold UV UV Exposure (365 nm) Mold->UV Hydrogel Cross-linked Hydrogel UV->Hydrogel Swelling Swelling in PBS Characterization Characterization Swelling->Characterization

Caption: Workflow for hydrogel synthesis via photopolymerization.

Experimental_Workflow_for_Characterization cluster_swelling Swelling Ratio Measurement cluster_mechanical Mechanical Testing cluster_biocompatibility Biocompatibility Testing Hydrogel Synthesized Hydrogel Dry Dry and Weigh (Wd) Hydrogel->Dry Rheometer Place on Rheometer Hydrogel->Rheometer Cell_Culture Cell Seeding on Hydrogel Hydrogel->Cell_Culture Immerse Immerse in Fluid Dry->Immerse Weigh Weigh Swollen (Ws) Immerse->Weigh Calculate_Swelling Calculate Swelling Ratio Weigh->Calculate_Swelling Test Apply Strain/Frequency Sweep Rheometer->Test Calculate_Modulus Calculate Modulus Test->Calculate_Modulus Viability_Assay Viability/Proliferation Assay Cell_Culture->Viability_Assay Analyze_Results Analyze Cell Response Viability_Assay->Analyze_Results

Caption: Workflow for hydrogel characterization.

Integrin_Signaling_Pathway cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell RGD RGD Ligand Integrin Integrin Receptor RGD->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Actin Actin Cytoskeleton FAK->Actin regulates Signaling Downstream Signaling (Proliferation, Differentiation, etc.) FAK->Signaling activates Actin->Integrin provides feedback

References

Dodecaethylene Glycol: A Biocompatible Polymer for In Vivo Studies - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a biocompatible polymer is a critical decision in the development of drug delivery systems, bioconjugates, and implantable medical devices. While polyethylene (B3416737) glycol (PEG) has long been the gold standard, concerns regarding its immunogenicity and the "accelerated blood clearance (ABC)" phenomenon have prompted the investigation of alternatives.[1][2] This guide provides a comprehensive comparison of dodecaethylene glycol (a monodisperse oligoethylene glycol with 12 ethylene (B1197577) glycol units) with traditional high molecular weight polyethylene glycol (PEG), offering insights into its potential as a highly biocompatible option for in vivo studies.

Performance Comparison: this compound vs. High Molecular Weight PEG

Quantitative data directly comparing the in vivo biocompatibility of this compound with high molecular weight PEG is emerging, primarily from its application as a linker in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4] The following tables summarize the known and inferred properties based on available literature.

PropertyThis compound (HO-(CH₂CH₂O)₁₂-H)High Molecular Weight PEG (e.g., PEG 2000, PEG 5000)Rationale & References
Molecular Weight ~546.65 g/mol (Monodisperse)2,000 - 5,000 g/mol (Polydisperse)This compound's precise molecular weight ensures batch-to-batch consistency, a critical factor in pharmaceutical development.[3]
Immunogenicity Expected to be lowCan elicit anti-PEG antibodies (IgM and IgG), leading to accelerated clearance and potential hypersensitivity.Shorter PEG chains are generally considered less immunogenic. However, conjugation to larger molecules can increase the immunogenicity of even short PEGs.[1][5][6]
Pharmacokinetics Shorter half-life when unconjugated, but can extend the half-life of conjugated molecules.Significantly extends the circulation half-life of conjugated drugs and nanoparticles.The smaller hydrodynamic volume of this compound likely leads to faster renal clearance when not attached to a larger entity.[7][]
Biocompatibility Generally considered biocompatible and non-toxic.Widely used and considered biocompatible, but concerns about vacuolation in tissues with long-term use of high MW PEGs exist.[7][9]Its use in advanced drug modalities like PROTACs and ADCs suggests a favorable safety profile.[3][4]
Solubility Excellent water solubility.Excellent water solubility.The hydrophilic nature of the ethylene glycol repeats is responsible for water solubility in both polymers.[7]

Experimental Protocols for In Vivo Biocompatibility Assessment

The following are detailed methodologies for key experiments to validate the in vivo biocompatibility of this compound, based on the internationally recognized ISO 10993 standards.[10][11][12]

Cytotoxicity Assay (ISO 10993-5)
  • Objective: To assess the potential of the polymer to cause cell death.

  • Method:

    • Prepare extracts of this compound at various concentrations in a complete cell culture medium.

    • Culture a sensitive cell line (e.g., L929 mouse fibroblasts) to near confluence.

    • Replace the culture medium with the polymer extracts and control medium.

    • Incubate for 24-72 hours.

    • Assess cell viability using a quantitative method such as the MTT assay, which measures mitochondrial activity.

    • Results are expressed as a percentage of the viability of cells cultured in the control medium.

Acute Systemic Toxicity (ISO 10993-11)
  • Objective: To evaluate the potential for a single dose of the polymer to cause systemic toxic effects.

  • Method:

    • Administer this compound via intravenous or intraperitoneal injection to a group of mice or rats at different dose levels.

    • A control group receives the vehicle only.

    • Observe the animals for signs of toxicity (e.g., changes in weight, behavior, appearance) for up to 14 days.

    • At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.

Implantation Test (ISO 10993-6)
  • Objective: To assess the local pathological effects on living tissue at the site of implantation.

  • Method:

    • Implant a solid form of this compound (e.g., a hydrogel) or a solution into the muscle or subcutaneous tissue of rabbits or rats.

    • A control site in the same animal is implanted with a negative control material.

    • After a period of 1 to 12 weeks, the implantation sites are explanted.

    • The sites are examined macroscopically and microscopically by a pathologist for signs of inflammation, fibrosis, and tissue necrosis.

Immunogenicity Assessment
  • Objective: To determine if the polymer elicits an immune response.

  • Method:

    • Administer this compound, either free or conjugated to a carrier protein, to mice or rabbits over a period of several weeks.

    • Collect blood samples at baseline and at multiple time points after administration.

    • Use an enzyme-linked immunosorbent assay (ELISA) to detect the presence of anti-dodecaethylene glycol antibodies (IgM and IgG) in the serum.

    • Compare the antibody titers to those in a control group receiving the vehicle.

Visualizing Experimental Workflows and Cellular Interactions

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_for_In_Vivo_Biocompatibility cluster_Phase1 In Vitro Screening cluster_Phase2 In Vivo Studies cluster_Phase3 Data Analysis & Reporting Cytotoxicity Cytotoxicity Assay (ISO 10993-5) Acute_Toxicity Acute Systemic Toxicity (ISO 10993-11) Cytotoxicity->Acute_Toxicity Proceed if non-cytotoxic Implantation Implantation Test (ISO 10993-6) Acute_Toxicity->Implantation Immunogenicity Immunogenicity Assay Implantation->Immunogenicity Data_Analysis Histopathology & Serological Analysis Immunogenicity->Data_Analysis Report Biocompatibility Report Data_Analysis->Report

Caption: Workflow for assessing the in vivo biocompatibility of a polymer.

Cellular_Uptake_Pathway cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space Polymer This compound (or conjugate) Passive_Diffusion Passive Diffusion Polymer->Passive_Diffusion Endocytosis Endocytosis (for larger conjugates) Polymer->Endocytosis Cytoplasm Cytoplasm Passive_Diffusion->Cytoplasm Endosome Endosome Endocytosis->Endosome Target Intracellular Target Cytoplasm->Target Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome Endosome->Lysosome Endosomal Escape or Lysosomal Degradation

Caption: Potential cellular uptake pathways for this compound and its conjugates.

Conclusion

This compound presents a promising alternative to high molecular weight PEGs for in vivo applications, particularly where monodispersity and potentially lower immunogenicity are desired. Its successful incorporation into complex drug delivery systems like ADCs and PROTACs underscores its favorable biocompatibility profile. However, more direct comparative in vivo studies are warranted to fully elucidate its advantages and limitations compared to other biocompatible polymers. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct such validation studies, ultimately contributing to the development of safer and more effective biomedical technologies.

References

Comparing short-chain vs. long-chain PEGs like dodecaethylene glycol for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of polyethylene (B3416737) glycol (PEG) chain length is a critical determinant in the development of PEGylated therapeutics, nanoparticles, and other biomaterials. The length of the PEG polymer directly influences the physicochemical and biological properties of the conjugate, impacting its pharmacokinetic profile, bioavailability, and therapeutic efficacy. This guide provides a comprehensive comparison of short-chain and long-chain PEGs, with a particular focus on dodecaethylene glycol (a 12-unit PEG) as a representative short-chain example, to inform researchers, scientists, and drug development professionals in their design of next-generation therapies.

Defining Short-Chain vs. Long-Chain PEGs

While there is no rigid classification, in the context of bioconjugation and drug delivery, PEGs are generally categorized based on their molecular weight (MW) or the number of ethylene (B1197577) glycol units.

  • Short-Chain PEGs: Typically have a molecular weight of less than 2,000 Da (or approximately < 45 ethylene glycol units). This compound (PEG12), with a molecular weight of about 550 Da, falls squarely into this category. These shorter chains are often used as linkers in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

  • Long-Chain PEGs: Generally possess a molecular weight of 2,000 Da or greater. Common examples include PEG2k, PEG5k, PEG10k, and PEG20k. These longer chains are frequently employed to create a "stealth" shield around nanoparticles and proteins, prolonging their circulation time in the body.

Impact of PEG Chain Length on Key Performance Metrics

The choice between a short-chain and a long-chain PEG imparts a distinct set of properties to the final conjugate. The following sections and tables summarize the quantitative impact of PEG chain length on critical performance parameters.

Pharmacokinetics: The "Stealth" Effect

Longer PEG chains are renowned for their ability to prolong the in vivo circulation time of therapeutics by creating a hydrophilic shield that reduces renal clearance and recognition by the reticuloendothelial system (RES).[]

ParameterShort-Chain PEG (e.g., < 2 kDa)Long-Chain PEG (e.g., > 5 kDa)Key Observations
Plasma Half-life (t½) ShorterSignificantly LongerThe half-life of PEG itself increases with molecular weight; for example, the t½ of a 6 kDa PEG is about 18 minutes, while a 50 kDa PEG has a t½ of 16.5 hours.[]
Clearance (CL) HigherLowerFor ADCs, clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[2]
Area Under the Curve (AUC) LowerHigherThe AUC, representing total drug exposure, is inversely proportional to clearance.[3][4]
Cellular Uptake and Targeting

The length of the PEG chain can influence how a nanoparticle or therapeutic interacts with and is internalized by cells. While long PEG chains can sterically hinder non-specific uptake, they can also interfere with targeted delivery if not optimally designed.

ApplicationShort-Chain PEGLong-Chain PEGKey Observations
Nanoparticle Uptake by Macrophages Higher uptakeLower uptakeLonger PEG chains (e.g., 5 kDa) can significantly decrease macrophage uptake of nanoparticles.
Targeted Liposomes May be more effective in some systems by limiting conformational freedom of the targeting ligand.Can provide better tumor accumulation by extending circulation time and allowing the targeting ligand to be more exposed.The optimal PEG linker length for targeted delivery is context-dependent and requires empirical testing.[5]
Surface Modification and Protein Adsorption

PEGylation is a widely used technique to create biocompatible surfaces that resist non-specific protein adsorption, a critical factor in the performance of medical devices and in vitro diagnostic assays.

ParameterShort-Chain PEGLong-Chain PEGKey Observations
Protein Adsorption Can be more effective at passivating surfaces due to higher grafting density.Less effective at high grafting densities due to steric hindrance between PEG chains, leading to a "mushroom-like" structure with gaps.Shorter PEG chains can form a denser "brush-like" layer that is more resistant to protein penetration.[6][7]
Grafting Density HigherLowerAs PEG molecular weight increases, the achievable grafting density on a surface decreases.[7]
Linkers in ADCs and PROTACs

In the realm of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), short to medium-length PEG chains are commonly used as linkers to connect the targeting moiety to the payload or E3 ligase recruiter.

ApplicationParameterShort-Chain PEG (e.g., PEG4-PEG12)Long-Chain PEG (e.g., > PEG12)Key Observations
ADCs In Vivo Efficacy May have lower efficacy due to faster clearance.Can improve efficacy by enhancing pharmacokinetics.A pendant configuration of two PEG12 chains showed better performance than a linear PEG24 chain.[8][9]
Tolerability Conjugates with PEGs smaller than PEG8 were not well-tolerated in some studies.Improved tolerability.
PROTACs Degradation Efficiency (DC50) An optimal length is crucial; too short can cause steric hindrance, while too long can lead to non-productive ternary complex formation.Can be beneficial for spanning larger distances between the target protein and E3 ligase.The optimal linker length is highly target-dependent and typically falls within 5-15 atoms.[]
Maximum Degradation (Dmax) Dependent on optimal ternary complex formation.Can be higher if the longer linker facilitates a more stable ternary complex.For some targets, degradation is not observed with linkers below a certain length (e.g., 12 atoms).[11]

Experimental Protocols

General Protocol for Amine-Reactive PEGylation of a Protein

This protocol describes a general method for conjugating an amine-reactive PEG (e.g., PEG-NHS ester) to a protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a pH of 7.5-8.5 (e.g., phosphate-buffered saline, PBS). The buffer should not contain primary amines (e.g., Tris).

    • Adjust the protein concentration to 1-10 mg/mL.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the amine-reactive PEG reagent in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) and then dilute it with the reaction buffer.

  • Conjugation Reaction:

    • Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein will need to be optimized but a starting point of 10:1 to 50:1 is common.

    • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-2 hours.

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Confirm PEGylation and assess the degree of modification using SDS-PAGE (which will show an increase in molecular weight) and MALDI-TOF mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of PEGylated compounds or nanoparticles.[12][13]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the PEGylated compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization of Formazan (B1609692):

    • Remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Quartz Crystal Microbalance (QCM) for Protein Adsorption

QCM is a sensitive technique for real-time monitoring of protein adsorption onto a PEGylated surface.[14][15][16][17][18]

  • Sensor Preparation:

    • Clean the QCM sensor (e.g., gold-coated) with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by plasma cleaning.

    • Functionalize the sensor surface with a self-assembled monolayer (SAM) of thiol-terminated PEGs of different chain lengths.

  • Baseline Establishment:

    • Mount the PEGylated sensor in the QCM flow module.

    • Flow a suitable buffer (e.g., PBS) over the sensor until a stable baseline frequency and dissipation are achieved.

  • Protein Adsorption:

    • Introduce a solution of the protein of interest in the same buffer into the flow cell.

    • Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates an increase in mass on the sensor surface due to protein adsorption.

  • Rinsing:

    • Flow the buffer again over the sensor to remove any loosely bound protein.

  • Data Analysis:

    • The change in frequency can be used to quantify the adsorbed mass of the protein. The change in dissipation provides information about the viscoelastic properties of the adsorbed protein layer.

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Incubation (pH 7.5-8.5) Protein->Conjugation PEG_NHS Amine-Reactive PEG (e.g., NHS-ester) PEG_NHS->Conjugation Quench Quench Reaction (e.g., Tris) Conjugation->Quench Covalent Bond Formation Purify Purification (e.g., SEC) Quench->Purify Analyze Analysis (SDS-PAGE, MS) Purify->Analyze Final_Product Pure PEGylated Protein Purify->Final_Product

Caption: A typical experimental workflow for the PEGylation of a protein using an amine-reactive PEG derivative.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein of Interest (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC binds POI_Ub Polyubiquitinated POI E3 E3 Ubiquitin Ligase E3->POI transfers Ub E3->PROTAC recruits Ub Ubiquitin Ub->E3 Proteasome Proteasome Degradation_Products Peptide Fragments Proteasome->Degradation_Products degrades POI_Ub->Proteasome recognized by

Caption: The signaling pathway of PROTAC-mediated protein degradation, highlighting the role of the linker.

PEG_Selection_Logic Start Application Goal Decision1 Primary Goal: Prolonged Circulation? Start->Decision1 Decision2 Application: Linker for ADC/PROTAC? Decision1->Decision2 No Long_Chain Select Long-Chain PEG (> 2 kDa) Decision1->Long_Chain Yes Decision3 Primary Goal: Surface Passivation? Decision2->Decision3 No Optimize Empirically Optimize Linker Length Decision2->Optimize Yes Short_Chain Select Short-Chain PEG (< 2 kDa) Decision3->Short_Chain Yes End

Caption: A logical flowchart for selecting PEG chain length based on the primary application goal.

Conclusion

The selection of PEG chain length is a multifaceted decision that requires careful consideration of the intended application and desired therapeutic outcome. Long-chain PEGs are generally favored for applications requiring extended circulation half-life and reduced immunogenicity. Conversely, short-chain PEGs are often optimal for surface modification where high grafting density is paramount for preventing protein adsorption, and they serve as essential components in the design of linkers for ADCs and PROTACs. As the data indicates, a "one-size-fits-all" approach is not applicable, and empirical optimization is often necessary to achieve the desired balance of pharmacokinetic and pharmacodynamic properties for a given therapeutic agent. This guide provides a foundational framework and supporting data to aid researchers in making more informed decisions in the rational design of PEGylated systems.

References

Assessing the purity of dodecaethylene glycol and its effect on experimental reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing Purity and Ensuring Reproducibility

For researchers, scientists, and drug development professionals, the consistency and reliability of experimental results are paramount. Dodecaethylene glycol (DDEG), a versatile polyether glycol, finds widespread use in pharmaceutical formulations, as a solubilizer, and in various biotechnological applications.[1] However, the purity of DDEG can be a critical, and often overlooked, variable that significantly impacts experimental outcomes and reproducibility. This guide provides an objective comparison of DDEG purity, its effects on experimental data, and detailed protocols for its assessment.

The Hidden Variable: How Purity Dictates Experimental Reproducibility

Even seemingly minor variations in the purity of polyethylene (B3416737) glycols (PEGs), including DDEG, can lead to significant discrepancies in experimental results.[2][3] Lot-to-lot variability in reagents is a known challenge in scientific research, with immunoassays being particularly susceptible.[4]

A key study on PEG 6000 demonstrated that different commercial lots, despite having nearly identical physicochemical properties, exhibited starkly different biological effects.[2][3][5] While one lot consistently induced the formation of cell spheroids, others failed to do so.[2][3][5] This highlights that even subtle differences in impurities or the polymer's starting material can have a profound impact on biological systems.[2][3]

Common impurities in PEGs can include residual monomers like ethylene (B1197577) glycol (EG) and diethylene glycol (DG), which are known to be toxic.[6] Furthermore, auto-oxidation of PEGs can lead to the formation of peroxides and formaldehydes, which can degrade proteins and other biomolecules.[7] Interestingly, in some specific applications like protein crystallization, a certain level of these impurities was found to be essential for the process to occur, demonstrating the complex and context-dependent nature of their effects.[7] To mitigate the issues arising from polydispersity and impurities, the use of uniform, monodisperse PEGs is an emerging trend.[8][9]

The following table summarizes the potential impact of this compound purity on various experimental applications.

ApplicationHigh Purity this compound (>99%)Standard Purity this compound (≥95%)Impact of Impurities on Reproducibility
Cell Culture (e.g., Spheroid Formation) Consistent and predictable cell aggregation and morphology.Inconsistent or failed spheroid formation, variability in cell viability.[2][3]High
Drug Formulation & Delivery Enhanced stability and bioavailability of active pharmaceutical ingredients.[1]Potential for drug degradation, altered release kinetics, and reduced efficacy.[7]High
Bioconjugation (PEGylation) Uniform conjugation efficiency, leading to homogenous products with predictable in vivo behavior.Heterogeneous products with variable drug-linker ratios and potential for immunogenicity.[8][9]High
Protein Crystallization May require optimization with specific additives to induce crystallization.Can either promote or inhibit crystallization depending on the nature of the impurities and the protein.[7]Medium to High
Biochemical Assays Minimal interference with assay components and signal detection.Potential for assay artifacts, enzyme inhibition, or non-specific binding.Medium

Assessing this compound Purity: A Methodological Overview

A comprehensive assessment of this compound purity involves a combination of analytical techniques to determine not only the percentage of the desired oligomer but also the nature and quantity of any impurities.

Key Analytical Techniques:
  • Gas Chromatography (GC): Particularly with a Flame Ionization Detector (GC-FID), this is the United States Pharmacopeia (USP) recommended method for quantifying volatile impurities such as ethylene glycol and diethylene glycol.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the identification of the polymer backbone, end-groups, and any structural impurities.[10][11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and can detect the presence of unexpected chemical bonds, indicating impurities.[10][11][13][14]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is crucial for determining the molecular weight distribution and polydispersity index (PDI) of the polymer, revealing the presence of higher or lower molecular weight oligomers.[10][11]

  • Mass Spectrometry (MS): Can be used to identify the exact molecular weight of the components in a sample, aiding in the identification of impurities.

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions like melting point and glass transition temperature, which can be affected by the presence of impurities.[10][12][13]

Experimental Protocols

Quantification of Ethylene Glycol and Diethylene Glycol Impurities using Gas Chromatography (GC-FID)

Objective: To quantify the amount of ethylene glycol (EG) and diethylene glycol (DG) in a this compound sample.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of EG and DG in a suitable solvent (e.g., methanol).

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the same solvent used for the standards.

  • GC-FID Analysis:

    • Column: Use a polar capillary column suitable for glycol analysis (e.g., a modified polyethylene glycol phase).

    • Injector: Set the injector temperature to ensure complete volatilization of the analytes.

    • Oven Program: Implement a temperature gradient that effectively separates EG, DG, and the solvent from the this compound peak.

    • Detector: The Flame Ionization Detector (FID) temperature should be high enough to prevent condensation.

  • Data Analysis: Integrate the peak areas for EG and DG in both the standards and the sample. Construct a calibration curve from the standard data and use it to determine the concentration of EG and DG in the this compound sample.

Assessment of Molecular Weight Distribution by Gel Permeation Chromatography (GPC)

Objective: To determine the molecular weight distribution and polydispersity index (PDI) of a this compound sample.

Methodology:

  • System Calibration: Calibrate the GPC system using a series of narrow molecular weight PEG standards.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase (e.g., tetrahydrofuran (B95107) or an aqueous buffer).

  • GPC Analysis:

    • Columns: Use a set of GPC columns with a suitable pore size for separating low molecular weight PEGs.

    • Mobile Phase: An appropriate solvent that dissolves the polymer well.

    • Detector: A refractive index (RI) detector is commonly used for PEGs.

  • Data Analysis: The GPC software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the sample. A PDI value closer to 1.0 indicates a more monodisperse sample.

Visualizing the Impact and Assessment Workflow

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a hypothetical signaling pathway affected by impurities and the workflow for assessing the impact of DDEG purity.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Promotes Transcription Response Cellular Response Gene->Response Impurity Reactive Impurity (e.g., Peroxide) Impurity->Kinase1 Inhibits (Oxidative Damage) Ligand Ligand Ligand->Receptor Binds

Caption: Hypothetical signaling pathway disrupted by a reactive impurity from impure this compound.

cluster_workflow Workflow for Assessing Impact of DDEG Purity start Procure DDEG from Multiple Lots/Suppliers purity_analysis Comprehensive Purity Analysis (GC, GPC, NMR, etc.) start->purity_analysis categorize Categorize Lots by Purity (High, Standard, Low) purity_analysis->categorize experiment Perform Target Experiment (e.g., Cell Culture, Formulation) categorize->experiment data_collection Collect Quantitative Data (e.g., Cell Viability, Drug Stability) experiment->data_collection analysis Statistical Analysis of Results data_collection->analysis conclusion Correlate Purity with Experimental Outcome analysis->conclusion

Caption: Experimental workflow to assess the impact of this compound purity on reproducibility.

References

Dodecaethylene Glycol in Bioconjugation and Drug Delivery: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates and drug delivery systems. Dodecaethylene glycol (PEG12), a discrete polyethylene (B3416737) glycol (PEG) linker, has garnered significant attention due to its favorable physicochemical properties. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data, detailed methodologies, and visual representations of key concepts.

This compound offers a balance of hydrophilicity, biocompatibility, and defined length, making it a versatile tool in various applications, including antibody-drug conjugates (ADCs), nanoparticle formulations, and PEGylation of therapeutic proteins. Its performance, however, must be critically evaluated against other available options to ensure optimal design of novel therapeutics.

Comparative Performance of this compound-Based Linkers

The unique properties of this compound as a linker in bioconjugates, particularly in the context of ADCs, have been a subject of investigation. Its performance is often benchmarked against other PEG derivatives and non-PEG linkers.

Physicochemical and Pharmacokinetic Properties

The hydrophilicity and flexibility of PEG linkers, including this compound, can significantly impact the solubility, stability, and pharmacokinetic profile of a bioconjugate.[1][2][3] Shorter PEG chains, such as this compound, can enhance the solubility and stability of conjugated molecules.[4][5]

A key consideration in ADC development is the drug-to-antibody ratio (DAR), which can influence the conjugate's hydrophobicity and propensity for aggregation.[6] Hydrophilic linkers like this compound can help mitigate the aggregation of ADCs, especially those with hydrophobic payloads, leading to improved manufacturing processes and potentially better in vivo performance.[7][8]

One study directly compared a branched linker containing two 12-unit PEG chains (P-(PEG12)2) with a linear 24-unit PEG linker (L-PEG24) in a trastuzumab-DM1 conjugate.[5][7] The results, particularly at a high DAR of 8, demonstrated that the branched P-(PEG12)2 linker conferred a significantly slower clearance rate and a nearly 3-fold higher area under the curve (AUC) compared to the linear L-PEG24 linker.[5] This suggests that the architecture of the PEG linker plays a crucial role in the pharmacokinetic behavior of the ADC.

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Clearance (mL/day/kg)Area Under the Curve (AUC) (µg·h/mL)Reference
Branched (P-(PEG12)2)8~5~1500[5]
Linear (L-PEG24)8~15~500[5]
No PEG4~15~600[5]

Table 1: Impact of PEG Linker Architecture on ADC Pharmacokinetics in Rats. Data adapted from Burke et al., 2017.[5]

Biocompatibility and Cellular Interactions

PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a widely used strategy to improve biocompatibility and reduce immunogenicity.[9] this compound, as a short-chain PEG, contributes to these "stealth" properties, which can reduce clearance by the mononuclear phagocyte system and prolong circulation time.[10][11]

However, the effect of PEGylation on cellular uptake can be complex and cell-type dependent.[10][11] While PEGylation generally reduces non-specific cellular uptake, some studies have shown that at similar intracellular concentrations, PEGylated nanoparticles can induce higher levels of cell death compared to their non-PEGylated counterparts, often through the induction of oxidative stress.[10] The length of the PEG chain also influences cellular interactions, with shorter chains sometimes leading to different uptake profiles than longer chains.[11]

Nanoparticle FormulationCell Viability (%)Reactive Oxygen Species (ROS) Induction (fold change)Cellular Uptake (relative units)Reference
Non-PEGylated Gold Nanoparticles~90~1.2High[10]
PEGylated Gold Nanoparticles~70~2.5Low[10]

Table 2: In Vitro Comparison of Non-PEGylated and PEGylated Gold Nanoparticles. Data is illustrative and based on findings from Soenen et al.[10]

Experimental Protocols for Cross-Validation

To facilitate the direct comparison of this compound with alternative linkers, the following detailed experimental protocols are provided.

Protocol 1: In Vivo Stability Assessment of ADC Linkers

This protocol outlines a method to compare the in vivo stability of an ADC functionalized with a this compound linker versus an alternative linker (e.g., a cleavable linker or a different length PEG).

Objective: To determine the pharmacokinetic profiles and in vivo stability of different ADC constructs.

Materials:

  • ADCs with this compound and alternative linkers

  • Animal model (e.g., mice or rats)

  • ELISA plates and reagents

  • LC-MS/MS system

  • Plasma processing reagents

Procedure:

  • Administer a single intravenous dose of each ADC to separate groups of animals.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours).

  • Process the blood to obtain plasma.

  • Quantify the concentration of the total antibody and the intact ADC in the plasma samples using a validated ELISA method.

  • Quantify the concentration of the unconjugated payload in the plasma using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., clearance, half-life, AUC) for both the total antibody and the intact ADC. A faster clearance of the ADC compared to the total antibody indicates linker instability.[12]

Protocol 2: In Vitro Drug Release from Nanoparticles

This protocol describes a method to compare the drug release kinetics of nanoparticles formulated with this compound-containing polymers versus alternative formulations.

Objective: To evaluate the in vitro drug release profile of different nanoparticle formulations.

Materials:

  • Drug-loaded nanoparticles with different surface modifications

  • Release buffer (e.g., phosphate-buffered saline at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Suspend a known amount of each nanoparticle formulation in the release buffer.

  • Place the nanoparticle suspension in a dialysis bag and immerse it in a larger volume of release buffer.

  • Maintain the setup at 37°C with gentle agitation.

  • At predetermined time intervals, collect aliquots from the external release buffer.

  • Quantify the concentration of the released drug in the aliquots using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time to determine the release kinetics.[13][14][15][16]

Protocol 3: Cellular Uptake of PEGylated vs. Non-PEGylated Nanoparticles

This protocol details a method to compare the cellular uptake efficiency of nanoparticles functionalized with this compound versus non-PEGylated nanoparticles.

Objective: To quantify and visualize the cellular internalization of different nanoparticle formulations.

Materials:

  • Nanoparticles (PEGylated and non-PEGylated) labeled with a fluorescent dye

  • Cell culture medium and supplements

  • Selected cell line (e.g., cancer cells, macrophages)

  • Fluorescence microscope

  • Flow cytometer

Procedure:

  • Seed the chosen cells in appropriate culture plates or flasks and allow them to adhere overnight.

  • Incubate the cells with different concentrations of the fluorescently labeled nanoparticles for a defined period (e.g., 4, 24 hours).

  • Wash the cells thoroughly with PBS to remove non-internalized nanoparticles.

  • For qualitative analysis, visualize the cellular uptake of nanoparticles using fluorescence microscopy.

  • For quantitative analysis, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.[4][10][11][17]

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the application and evaluation of this compound.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (with this compound Linker) TumorCell Tumor Cell (Antigen Overexpression) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome (Acidic pH) TumorCell->Endosome 2. Internalization Lysosome Lysosome (Enzymatic Cleavage) Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate utilizing a this compound linker.

Experimental_Workflow_Comparison cluster_synthesis 1. Synthesis & Characterization cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Assessment cluster_analysis 4. Data Analysis & Comparison Synth_PEG12 Conjugate A: Dodecaethylene Glycol Linker Stability Plasma Stability Assay Synth_PEG12->Stability Release Drug Release Kinetics Synth_PEG12->Release Uptake Cellular Uptake Assay Synth_PEG12->Uptake Synth_Alt Conjugate B: Alternative Linker Synth_Alt->Stability Synth_Alt->Release Synth_Alt->Uptake PK Pharmacokinetics Study Stability->PK Efficacy Tumor Growth Inhibition Release->Efficacy Uptake->Efficacy Toxicity Toxicity Profile PK->Toxicity Analysis Comparative Performance Analysis PK->Analysis Efficacy->Analysis Toxicity->Analysis

Caption: Experimental workflow for comparing the performance of this compound with alternative linkers.

References

Safety Operating Guide

Navigating the Safe Disposal of Dodecaethylene Glycol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Dodecaethylene glycol, a polyether glycol utilized in various applications, requires careful handling and disposal to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS for this compound indicates that it can be harmful if swallowed and may cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, must be worn at all times.[1] Work should be conducted in a well-ventilated area, and an accessible safety shower and eye wash station are essential.[1]

In the event of a spill, evacuate the area and prevent further leakage.[1] Absorb the spill with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1] The contaminated material should then be collected and disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, like many laboratory chemicals, is governed by local, state, and federal regulations. Adherence to these regulations is mandatory to avoid significant penalties and ensure environmental protection.

1. Waste Characterization: The first crucial step is to determine if the this compound waste is classified as hazardous.[2] Pure, unused this compound may not be classified as hazardous under federal law.[3] However, if it has been used in experimental processes, it may have become contaminated with other hazardous substances, such as heavy metals or toxic organic compounds.[2][3] This contamination can alter its classification to a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Laboratory analysis, such as the Toxicity Characteristic Leaching Procedure (TCLP), may be necessary to make a formal determination.[2]

2. Proper Segregation and Collection: To the extent possible, do not mix this compound waste with other waste streams.[4] Segregating chemical waste minimizes disposal costs and allows for potential recycling or reuse.[4] Collect the waste in a designated, leak-proof container that is chemically compatible.[5] The container should be kept closed except when adding waste.[6]

3. Labeling: The waste container must be clearly labeled. The label should include the words "Hazardous Waste," the full chemical name (this compound), the business's name and address, and the date when waste was first added to the container (the "accumulation start date").[2]

4. Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] The SAA must be at or near the point of generation and under the control of the operator.[7] If the waste is flammable, it should be stored in a flammable storage cabinet.[7] It is crucial to adhere to the storage time and quantity limits set by regulations.[6]

5. Disposal: The disposal of chemical waste must be handled by a licensed hazardous waste disposal facility.[2][5] Laboratories typically contract with a certified waste hauler for the collection and transportation of their hazardous waste.[7] Never pour this compound down the drain or dispose of it in the regular trash.[2][8] Improper disposal is illegal and poses a significant threat to the environment.[9]

Quantitative Guidelines for Hazardous Waste Management

The following table summarizes general quantitative guidelines for the management of hazardous chemical waste in a laboratory setting. These are not specific to this compound but represent common regulatory requirements.

ParameterGuideline
Container Fill Level Do not fill liquid waste containers to more than 90% of their capacity to allow for expansion.[5]
Storage Time Limit Hazardous waste must typically be collected from the laboratory within 90 days of the accumulation start date.[5][6]
Satellite Accumulation Area (SAA) Quantity Limit Up to 55 gallons of a single hazardous waste stream may be accumulated in an SAA before it must be moved to a central accumulation area.[6][7]

Disposal Workflow

The logical flow of the this compound disposal procedure can be visualized as follows:

Dodecaethylene_Glycol_Disposal_Workflow cluster_prep Preparation & Characterization cluster_collection Collection & Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Characterize Waste: Pure or Contaminated? B->C D Determine if Hazardous Waste C->D E Segregate from Other Waste Streams D->E F Use a Designated, Leak-Proof Container E->F G Label Container Correctly: 'Hazardous Waste', Chemical Name, Dates F->G H Store in Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by a Licensed Waste Disposal Vendor H->I J Transport to a Certified Hazardous Waste Facility I->J K Recycling or Proper Disposal (e.g., Incineration) J->K

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dodecaethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the laboratory use of Dodecaethylene glycol, ensuring the protection of researchers and the integrity of scientific work.

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, including detailed operational procedures and disposal plans. Our aim is to be your preferred resource for laboratory safety, building trust by delivering value beyond the product itself.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin and eye irritation, respiratory effects, and harm from accidental ingestion. The following table summarizes the required PPE.

Body PartProtective EquipmentRationale
Eyes/Face Safety goggles with side-shields or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Prevents skin contact which can lead to irritation. Always inspect gloves for integrity before use.
Body Impervious laboratory coat or protective clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A suitable respirator should be used when ventilation is inadequate or when there is a risk of inhaling dust, fumes, or aerosols.Protects the respiratory tract from irritation. The specific type of respirator should be determined by a workplace safety professional based on exposure risk.

Operational Plan for Safe Handling

A systematic approach to handling this compound minimizes risks. Follow these steps for safe preparation, use, and cleanup.

1. Pre-Handling Checks:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that an eye-wash station and safety shower are unobstructed and functional.

  • Confirm that the work area is well-ventilated, preferably within a chemical fume hood.

  • Assemble all necessary PPE and ensure it is in good condition.

2. Handling Procedures:

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Wash hands thoroughly after handling the substance.

  • Avoid the formation of dust or aerosols.

3. Post-Handling Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound. Scrubbing with alcohol is an effective decontamination method.[1]

  • Properly remove and dispose of contaminated PPE.

  • Store this compound in a tightly closed container in a cool, well-ventilated area.

Emergency Response and First Aid

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if respiratory irritation persists.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Spill Response:

In the case of a spill, the following workflow should be initiated to ensure a safe and effective cleanup.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain Spill with Absorbent Material Don_PPE->Contain Absorb Absorb with Liquid-Binding Material (e.g., diatomite) Contain->Absorb Decontaminate Decontaminate Surfaces with Alcohol Absorb->Decontaminate Collect Collect Contaminated Material in a Sealed Container Decontaminate->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Report Report the Incident Dispose->Report

Workflow for managing a this compound spill.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • Unused this compound and materials contaminated with it should be considered chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) office to determine if it needs to be managed as hazardous waste.

2. Collection and Storage:

  • Collect waste in a clearly labeled, sealed, and leak-proof container.

  • The label should include "Hazardous Waste" (if applicable), the chemical name (this compound), and the accumulation start date.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

3. Disposal Procedure:

  • Disposal of chemical waste must be done in accordance with local, state, and federal regulations.

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

  • Do not pour this compound down the drain or dispose of it with regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecaethylene glycol
Reactant of Route 2
Reactant of Route 2
Dodecaethylene glycol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。